1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the well-known 7-azaindole scaffold, this lactam analog presents a unique profile of chemical and physical characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, potential synthesis, physicochemical properties, and anticipated applications, particularly in the realm of kinase inhibition. Due to the limited availability of direct experimental data for this specific hydrochloride salt, this guide synthesizes information from closely related analogs, including the parent 7-azaindole and the broader class of pyrrolopyridinones, to provide a robust foundational understanding.
Introduction: The Significance of the Pyrrolopyridinone Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its ability to mimic purine structures allows it to effectively interact with a wide range of biological targets, most notably protein kinases.[1] The introduction of a carbonyl group at the 2-position to form the lactam, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, significantly alters the electronic and steric properties of the molecule. This modification can lead to novel biological activities and improved pharmacokinetic profiles. The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling and formulation of the compound.
Derivatives of the broader pyrrolopyridinone class have been investigated as potent inhibitors of various kinases, including cell division cycle 7 (Cdc7), highlighting their potential in oncology.[2] This guide will delve into the fundamental properties of the title compound, providing a theoretical and practical framework for its use in research and development.
Molecular Structure and Properties
The chemical structure of this compound combines the features of a bicyclic aromatic system with a lactam functionality. The hydrochloride salt is formed by the protonation of the basic pyridine nitrogen.
Diagram 1: Chemical Structure of this compound
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This technical guide provides a comprehensive examination of a specific, yet underexplored derivative: 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride . Due to the limited direct literature on this particular salt, this whitepaper constructs a detailed profile through a synthesis of established principles in heterocyclic chemistry, spectroscopic analysis of the parent scaffold, and the known biological relevance of 7-azaindole derivatives. We will explore its chemical structure, propose a logical synthetic pathway, predict its key analytical characteristics, and discuss its potential as a valuable building block in modern drug discovery, particularly in the realm of kinase inhibition.
The 7-Azaindole Core: A Foundation of Therapeutic Innovation
The 7-azaindole ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change imparts unique physicochemical properties, most notably the ability to act as a bidentate hydrogen bond donor and acceptor. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor.[1][2] This dual functionality allows the 7-azaindole scaffold to effectively mimic the purine base of ATP, enabling it to bind with high affinity to the hinge region of numerous protein kinases.[1][2]
This key interaction is the foundation for the successful development of a multitude of kinase inhibitors. A prime example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which features a 7-azaindole core.[1] The versatility of this scaffold has led to its investigation in targeting a wide array of kinases, including PI3K, CDK9, and Haspin, making it a cornerstone in oncology and inflammation research.[3][4]
Chemical Structure and Properties of this compound
The introduction of a carbonyl group at the 2-position of the 7-azaindole core to form a lactam, and its subsequent conversion to a hydrochloride salt, significantly alters the molecule's electronic and physical properties.
Molecular Structure:
-
Core Scaffold: A bicyclic system composed of a fused pyridine and a pyrrol-2-one ring.
-
Lactam Functionality: A cyclic amide within the five-membered ring. The presence of the C2-carbonyl group introduces a planar, electron-withdrawing feature.
-
Hydrochloride Salt: The basic nitrogen of the pyridine ring is protonated by hydrochloric acid. This enhances the aqueous solubility and crystallinity of the compound, which is often advantageous for pharmaceutical development.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₇ClN₂O | Based on the chemical structure. |
| Molecular Weight | 170.60 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic compounds. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The ionic nature of the hydrochloride salt enhances aqueous solubility compared to the free base. |
| Acidity/Basicity | The pyridinium proton is acidic. The lactam N-H is weakly acidic. | Protonation of the pyridine nitrogen makes it a proton donor. The lactam amide proton can be deprotonated under strong basic conditions. |
Proposed Synthetic Pathway and Experimental Protocols
As there is no established, published synthesis for this compound, a plausible synthetic route is proposed starting from the commercially available 7-azaindole. This multi-step synthesis involves the protection of the pyrrole nitrogen, oxidation of the C2 position, deprotection, and final salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: N-Protection of 7-Azaindole
-
Rationale: The pyrrole nitrogen is nucleophilic and can interfere with subsequent oxidation steps. Protection with a suitable group like tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM) is necessary.
-
Protocol:
-
Dissolve 7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a suitable base, for example, 4-dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected 7-azaindole.
-
Step 2: Oxidation to the Lactam
-
Rationale: The introduction of the carbonyl group at the C2 position can be achieved through oxidation. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective reagents for this transformation, potentially proceeding through an epoxide-like intermediate followed by rearrangement.
-
Protocol:
-
Dissolve the N-protected 7-azaindole (1.0 eq) in a chlorinated solvent like DCM.
-
Cool the solution to 0 °C and add m-CPBA (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting N-protected lactam by chromatography.
-
Step 3: Deprotection of the Lactam
-
Rationale: Removal of the protecting group is necessary to obtain the free lactam. The choice of deprotection conditions depends on the protecting group used. For a Boc group, acidic conditions are typically employed.
-
Protocol:
-
Dissolve the N-protected lactam in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the crude free base, which may be in its salt form if HCl was used.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: To obtain the final hydrochloride salt with good purity and crystallinity, the free base is treated with a stoichiometric amount of hydrochloric acid in an appropriate solvent.
-
Protocol:
-
Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one free base in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) (1.0 eq) with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, precipitation can be induced by adding a less polar co-solvent (e.g., diethyl ether or hexanes) or by cooling the mixture.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final product.
-
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectra of 7-azaindole and related lactams, the following characteristics are predicted:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| Pyridinium N-H | > 13.0 | br s | N7-H⁺ | Protonation of the pyridine nitrogen leads to a significant downfield shift. |
| Lactam N-H | 10.0 - 12.0 | br s | N1-H | Amide proton in a heterocyclic system. |
| Aromatic Protons | 7.0 - 8.5 | m | H4, H5, H6 | The electron-withdrawing nature of the pyridinium and lactam groups will shift these protons downfield compared to 7-azaindole. |
| Methylene Protons | ~3.5 | s | H3 | Methylene protons adjacent to a carbonyl group in a five-membered ring. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| Lactam C=O | 170 - 180 | C2 | Typical chemical shift for a lactam carbonyl carbon. |
| Aromatic Carbons | 110 - 150 | C4, C5, C6, C3a, C7a | Aromatic carbons of the pyrrolopyridine ring system. |
| Methylene Carbon | 35 - 45 | C3 | Aliphatic carbon adjacent to the lactam carbonyl. |
4.2. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H (Lactam) | 3200 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Lactam) | 1680 - 1720 | Stretching (Amide I band) |
| C=C, C=N (Aromatic) | 1400 - 1600 | Ring Stretching |
| N-H (Pyridinium) | 2400 - 2800 (broad) | Stretching |
4.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode is expected to be most effective.
-
Expected Ion: The primary ion observed would be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the molecular formula C₇H₆N₂O + H⁺.
Therapeutic Potential and Future Directions
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The lactam functionality provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.
Caption: Potential therapeutic applications stemming from the core scaffold.
5.1. Kinase Inhibitor Development
The 7-azaindole core is a proven kinase hinge-binder.[1][2] The lactam derivative can be further functionalized at several positions:
-
N1-alkylation/arylation: To introduce substituents that can interact with other regions of the ATP-binding pocket.
-
C3-functionalization: The methylene group at C3 can be derivatized to introduce diverse side chains that can target specific amino acid residues in the kinase active site, potentially leading to enhanced potency and selectivity.
-
Aromatic ring substitution: Modification of the pyridine ring can be used to fine-tune the electronic properties and solubility of the molecule.
5.2. Beyond Kinase Inhibition
The 7-azaindole scaffold has shown promise in other therapeutic areas as well. Derivatives have been explored as antiviral agents, anti-angiogenic compounds, and agents for Alzheimer's disease.[5] The unique structural features of the 2-oxo derivative may lead to novel interactions with other biological targets.
Conclusion
While this compound is not a widely studied compound, its chemical architecture, based on the highly valuable 7-azaindole scaffold, suggests significant potential for drug discovery. This technical guide has provided a foundational understanding of its structure, a plausible and detailed synthetic route, and predicted analytical data to aid in its synthesis and characterization. The strategic incorporation of a lactam functionality onto the 7-azaindole core opens up new avenues for chemical modification, making this compound a promising platform for the development of the next generation of targeted therapeutics, particularly in the field of kinase inhibition. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly warranted.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-Based Compounds
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have established it as a premier hinge-binding motif for protein kinase inhibitors. This guide provides an in-depth analysis of the core mechanisms of action for therapeutic agents derived from this scaffold. Rather than focusing on the inactive parent compound, we will dissect the molecular strategies employed by its derivatives to achieve potent and selective inhibition of key pathological targets. We will explore the inhibition of Janus Kinases (JAKs) as a primary example, detailing the downstream signaling consequences, and provide validated experimental workflows for mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.
Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition
Chemical Structure and Significance
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where the carbon at position 7 is replaced by a nitrogen atom. This seemingly minor alteration has profound implications for its utility in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[1] This arrangement allows the scaffold to form a bidentate (two-point) hydrogen bond interaction with the "hinge region" of the ATP-binding pocket in many protein kinases, a critical interaction for potent inhibition.[1]
The versatility of the 7-azaindole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This has led to its incorporation into a multitude of inhibitors targeting diverse kinase families.[3]
Overview of Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a wide array of protein kinases and other enzymes implicated in human disease. The core structure serves as an anchor, while substitutions at other positions dictate target specificity. Notable targets include:
-
Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling in the immune system.[4][5][6][7]
-
Traf2- and NCK-interacting kinase (TNIK): A serine-threonine kinase involved in cancer signaling pathways.[8]
-
Cyclin-Dependent Kinase 8 (CDK8): A key transcriptional regulator implicated in colorectal cancer.[9][10]
-
Polo-like kinase 4 (PLK4): A serine/threonine kinase that regulates centriole replication and is a target in oncology.[11]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, often deregulated in cancer.[12]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of tyrosine kinases whose abnormal activation is linked to various cancers.[13][14][15]
-
Phosphodiesterase 4B (PDE4B): An enzyme that regulates inflammation, representing a non-kinase target.[16]
For the purpose of this guide, we will focus on the most clinically advanced and mechanistically well-understood application: the inhibition of the Janus Kinase family.
Part 2: Primary Mechanism of Action: Janus Kinase (JAK) Inhibition
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling cascade essential for the immune response.[5][6] The pathway is activated by cytokines—small proteins that act as messengers between cells. These cytokines, including various interleukins (ILs) and interferons, are central to the inflammatory processes seen in autoimmune diseases like rheumatoid arthritis.[4][5]
The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings two JAK enzymes into close proximity, causing them to activate each other through phosphorylation.[4] The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.[4] These phosphorylated STATs then detach, pair up (dimerize), and translocate into the cell nucleus, where they bind to DNA and regulate the transcription of genes involved in inflammation and immune cell function.[4][7]
Molecular Mechanism: Competitive ATP Inhibition
Compounds built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, such as the rheumatoid arthritis drug Tofacitinib, function as ATP-competitive inhibitors of JAK enzymes.[5][7][17]
The core scaffold anchors the molecule within the ATP-binding site of the JAK enzyme by forming the crucial bidentate hydrogen bonds with the hinge region. This physically blocks the entry and binding of ATP, the enzyme's natural substrate. Without ATP, the kinase cannot perform its phosphorylation function.
By occupying this site, the inhibitor effectively shuts down the kinase's catalytic activity. This prevents the phosphorylation and activation of STAT proteins, thereby halting the entire signaling cascade before it reaches the nucleus.[4][6] The result is a significant reduction in the production of inflammatory mediators, which alleviates the symptoms of autoimmune and inflammatory diseases.[4][5] Tofacitinib, for example, primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of numerous key cytokines like IL-2, IL-4, IL-6, and IL-15.[4]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine-based drug.
Part 3: Experimental Validation and Characterization
A multi-tiered approach is required to fully characterize the mechanism of action for a novel pyrrolopyridine-based kinase inhibitor. This involves moving from direct target engagement assays to cellular functional assays.
Experimental Workflow Diagram
Caption: A tiered workflow for characterizing the mechanism of action of a kinase inhibitor.
Protocol: In Vitro Biochemical Kinase Assay (Example: JAK1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified JAK1 enzyme.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic peptide substrate by the JAK1 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of recombinant human JAK1 enzyme in kinase buffer.
-
Prepare a stock solution of a biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).
-
Prepare a stock solution of ATP at a concentration near its Km for JAK1 (e.g., 10-15 µM).
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the diluted test compound.
-
Add 10 µL of the JAK1 enzyme/peptide substrate mix.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA (to chelate Mg2+) and a detection reagent (e.g., Europium-labeled anti-phosphotyrosine antibody and Allophycocyanin-Streptavidin for HTRF).
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (e.g., an HTRF-capable reader).
-
Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Phospho-STAT (p-STAT) Assay
Objective: To measure the functional inhibition of JAK signaling within a cellular context.
Principle: This assay uses a cytokine (e.g., IL-6) to stimulate the JAK-STAT pathway in a relevant cell line. The level of STAT3 phosphorylation (a downstream event of JAK1/2 activation) is then measured in the presence of an inhibitor.
Methodology:
-
Cell Culture and Plating:
-
Culture a human cell line known to respond to IL-6 (e.g., U937 or TF-1 cells) under standard conditions.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Plate the cells in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add a pre-determined concentration of recombinant human IL-6 to stimulate the cells (e.g., 100 ng/mL). Leave some wells unstimulated as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Measure the level of phosphorylated STAT3 (p-STAT3) in the cell lysate using a sensitive immunoassay method, such as a sandwich ELISA or an AlphaLISA/HTRF kit.
-
Normalize the p-STAT3 signal to the total protein concentration or total STAT3 levels.
-
-
Data Analysis:
-
Calculate the percent inhibition of the IL-6-induced p-STAT3 signal for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Quantitative Data Summary
The following table summarizes representative inhibitory activities for various compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective targets.
| Compound Class | Target Kinase | Potency (IC50) | Reference |
| Pyrrolopyridine Derivative | TNIK | < 1 nM | [8] |
| Pyrrolopyridine Derivative | CDK8 | 48.6 nM | [9][10] |
| Tofacitinib (Example) | JAK1 / JAK3 | 1-5 nM | [4][6] |
| Pyrrolopyridine Derivative | FGFR1 | 7 nM | [13] |
| Pyrrolopyridine Derivative | PDE4B | 110-140 nM | [16] |
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | RUO [benchchem.com]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tofacitinib | Arthritis UK [arthritis-uk.org]
The Biological Versatility of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This technical guide delves into the biological activity of a specific derivative, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, also referred to as 7-azaindolin-2-one, and its hydrochloride salt. We will explore its foundation as a potent kinase inhibitor, its demonstrated anti-proliferative effects, and the broader therapeutic potential suggested by the extensive research on the 7-azaindole core. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this compound class.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an exceptional pharmacophore.[1][2] A critical feature of this scaffold is its ability to act as a hinge-binder in the ATP-binding pocket of protein kinases.[3] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, creating a bidentate interaction with the kinase hinge region that is fundamental to the inhibitory activity of many small molecules.[3] This has led to the successful development of numerous kinase inhibitors targeting a wide array of kinases involved in critical cellular signaling pathways.[4][5]
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been demonstrated through the discovery of inhibitors for a diverse range of kinases, including:
-
Traf2- and Nck-interacting kinase (TNIK) [7]
-
c-Met [8]
-
Maternal Embryonic Leucine Zipper Kinase (MELK) [9]
-
Cyclin-Dependent Kinase 8 (CDK8) [10]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) [11]
Beyond kinase inhibition, derivatives of this scaffold have also shown promise as inhibitors of other enzyme families, such as phosphodiesterase 4B (PDE4B), and as acid pump antagonists.[14][15]
Biological Activity of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core
While much of the literature focuses on the broader 7-azaindole class, specific research into the 7-azaindolin-2-one substructure has highlighted its potential as an anti-tumor agent. A study on 5-bromo-7-azaindolin-2-one derivatives revealed their efficacy in inhibiting the growth of various cancer cell lines.[1][16]
Anti-proliferative Activity
A series of novel 5-bromo-7-azaindolin-2-one derivatives featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized and evaluated for their in vitro activity against selected cancer cell lines using an MTT assay.[1] Several of these compounds exhibited broad-spectrum anti-tumor potency. Notably, the most active compound, 23p , demonstrated significantly greater potency than the multi-kinase inhibitor Sunitinib against HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and Skov-3 (ovarian cancer) cell lines.[1][16]
| Compound | Target Cell Line | IC50 (µM)[1][16] |
| 23p | HepG2 | 2.357 |
| A549 | 3.012 | |
| Skov-3 | Not specified, but potent | |
| Sunitinib | HepG2 | 31.594 |
| A549 | 49.036 | |
| Skov-3 | Not specified |
Table 1: Comparative anti-proliferative activity of a 5-bromo-7-azaindolin-2-one derivative (23p) and Sunitinib.
These findings strongly suggest that the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is a viable scaffold for the development of novel anti-cancer agents. The hydrochloride salt of such compounds is often utilized to improve solubility and bioavailability for in vitro and in vivo studies.
Mechanism of Action: A Focus on Kinase Inhibition
The primary mechanism through which 7-azaindole derivatives exert their biological effects is the inhibition of protein kinases.[5] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The 1H-pyrrolo[2,3-b]pyridine moiety, as a hinge-binder, competitively inhibits the binding of ATP to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[3]
Figure 1: Generalized signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition by a 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride and its analogs, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.
Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated poly(Glu, Tyr) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
This compound (test compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
-
Add 2.5 µL of the diluted compound to the assay plate wells.
-
Add 2.5 µL of the FGFR1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix (Eu-antibody and SA-APC in EDTA-containing buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
Figure 2: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for the development of novel therapeutics, particularly in the realm of oncology. Its demonstrated anti-proliferative activity, combined with the extensive body of evidence supporting the 7-azaindole core as a potent kinase inhibitor, provides a strong rationale for further investigation. Future research should focus on elucidating the specific kinase targets of 7-azaindolin-2-one derivatives, optimizing their potency and selectivity through structure-activity relationship (SAR) studies, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of this scaffold suggests that its therapeutic applications may extend beyond cancer to other diseases driven by aberrant kinase signaling.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety [mdpi.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth exploration of a key derivative, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one or 7-azaoxindole. We will navigate the landscape of its discovery within the broader context of 7-azaindole therapeutic agents, detail a robust synthetic pathway to the core molecule, and outline its conversion to the hydrochloride salt, a form often favored for its improved physicochemical properties in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a conceptual understanding and practical, field-tested insights into the chemistry of this important heterocyclic scaffold.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively mimicking the interactions of adenine in ATP-binding sites of kinases. This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas[1][2]. The applications of 7-azaindole derivatives are extensive, spanning from anticancer and anti-inflammatory agents to treatments for neurological and infectious diseases[3][4]. The introduction of an oxo-group at the 2-position to form the 7-azaindolin-2-one core further enhances the scaffold's utility by providing a focal point for diverse substitutions and modulating its electronic and steric properties.
The Discovery Trajectory: From a Versatile Scaffold to a Targeted Therapeutic
The discovery of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one is intrinsically linked to the broader exploration of 7-azaindole derivatives as therapeutic agents. While a singular "discovery" event for the parent "one" is not prominently documented, its emergence is a logical progression in the systematic functionalization of the 7-azaindole ring system. The therapeutic potential of this scaffold has been highlighted in recent research, with derivatives of azaindolin-2-one being investigated as dual inhibitors of GSK3β and tau aggregation for the potential treatment of neurodegenerative diseases such as Alzheimer's[5][6]. The synthesis of various 7-aza-2-oxindole derivatives for evaluation as anti-inflammatory agents further underscores the compound's significance as a platform for generating novel drug candidates[7].
Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one: A Field-Tested Protocol
The synthesis of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one core can be achieved through various strategies, including the functionalization of pre-existing 7-azaindole rings or de novo synthesis from pyridine precursors. A robust and versatile approach involves a tin-free radical cyclization, which offers a reliable pathway to the 7-azaoxindole scaffold[8].
Synthetic Strategy: A Multi-step Pathway
The following protocol outlines a well-established, multi-step synthesis that has been adapted from literature procedures. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and experimental choices.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-6-(prop-2-yn-1-yloxy)pyridine
-
Rationale: This step introduces the propargyl ether moiety, which will ultimately form the pyrrolone ring, onto the pyridine scaffold. Sodium hydride is a strong base used to deprotonate the alcohol, forming a nucleophilic alkoxide that displaces the chloride from the 2-position of the pyridine ring.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add propargyl alcohol (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of N-Allyl-2-chloro-6-oxo-1,6-dihydropyridine
-
Rationale: This step involves the allylation of the pyridine nitrogen followed by a rearrangement to the pyridinone. The quaternization of the pyridine nitrogen makes the 6-position more susceptible to nucleophilic attack by water, leading to the formation of the pyridinone.
-
Procedure:
-
A solution of 2-chloro-6-(prop-2-yn-1-yloxy)pyridine (1.0 eq) and allyl bromide (1.5 eq) in acetonitrile is heated at reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude pyridinium salt is dissolved in water and heated at 100 °C for 4 hours.
-
Cool the reaction mixture and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product is used in the next step without further purification.
-
Step 3: Radical Cyclization to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
-
Rationale: This is the key ring-forming step. AIBN is a radical initiator that, upon heating, generates radicals which then react with tributyltin hydride to form the tributyltin radical. This radical abstracts the chlorine atom from the pyridinone, generating a pyridinyl radical which then undergoes an intramolecular cyclization onto the alkyne moiety. The resulting vinyl radical is then quenched by another molecule of tributyltin hydride to give the desired product.
-
Procedure:
-
A solution of N-allyl-2-chloro-6-oxo-1,6-dihydropyridine (1.0 eq), tributyltin hydride (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene is heated at reflux for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Propargyl alcohol, NaH | THF | 12 | 70-80 |
| 2 | 2-Chloro-6-(prop-2-yn-1-yloxy)pyridine | Allyl bromide, H₂O | Acetonitrile, Water | 28 | 60-70 |
| 3 | N-Allyl-2-chloro-6-oxo-1,6-dihydropyridine | Bu₃SnH, AIBN | Toluene | 4 | 50-60 |
Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
For many pharmaceutical applications, the hydrochloride salt of a compound is preferred due to its increased solubility and stability. The conversion of the free base to its hydrochloride salt is a standard and straightforward procedure.
Diagram of the Salt Formation:
Caption: Conversion to the hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Rationale: The basic nitrogen atom of the pyridine ring is protonated by the strong acid (HCl) to form the corresponding ammonium salt. The use of a non-protic solvent like dioxane or ether facilitates the precipitation of the salt.
-
Procedure:
-
Dissolve 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.
-
To this solution, add a solution of hydrogen chloride in dioxane (e.g., 4M) or ethereal HCl (e.g., 2M) dropwise with stirring at 0 °C until precipitation is complete.
-
Stir the resulting suspension for an additional 30 minutes at 0 °C.
-
Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound as a solid.
-
Conclusion and Future Perspectives
The 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one scaffold represents a valuable building block in the design and synthesis of novel therapeutic agents. The synthetic route detailed in this guide provides a reliable method for accessing this important core structure. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new drugs targeting a wide array of diseases, from cancer to neurodegenerative disorders. As our understanding of the biological roles of various cellular targets deepens, the strategic application of privileged scaffolds like 7-azaindolin-2-one will undoubtedly remain a key driver of innovation in pharmaceutical research.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaoxindole, is a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, it forms the core of numerous biologically active molecules, particularly in the realm of kinase inhibition for oncology. This technical guide provides a comprehensive review of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, consolidating its physicochemical properties, synthesis, and established applications. The narrative delves into the causality behind its synthetic routes and its strategic importance as a scaffold in the design of targeted therapeutics, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of the 7-Azaoxindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole, is a "privileged structure" in drug discovery.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural substrate, adenosine triphosphate (ATP), and interact with the hinge region of kinase enzymes. This interaction is a cornerstone of many targeted cancer therapies.[3] The introduction of an oxo group at the 2-position to form 7-azaoxindole further refines the electronic and steric properties of the molecule, offering a versatile platform for the development of highly selective and potent therapeutic agents.[4] The hydrochloride salt of this compound enhances its solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
Structural and Physical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 7-Azaoxindole hydrochloride | [4] |
| CAS Number (Free Base) | 5654-97-7 | [4] |
| Molecular Formula (Free Base) | C₇H₆N₂O | [4] |
| Molecular Weight (Free Base) | 134.14 g/mol | [4] |
| Appearance | Solid (Predicted) | [4] |
| Melting Point (Free Base) | 175 °C | [4] |
| Boiling Point (Free Base) | 290.0±33.0 °C (Predicted) | [4] |
| Density (Free Base) | 1.41±0.1 g/cm³ (Predicted) | [4] |
| pKa (Free Base) | 3.42±0.20 (Predicted) | [4] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for the hydrochloride salt is not widely published. However, based on the structure of the free base and general principles of spectroscopy, the following characteristics can be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the pyrrolinone ring. The NH protons will likely appear as broad signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. N-H stretching vibrations will also be present. The hydrochloride salt may show broad absorption in the 2400-3300 cm⁻¹ region, characteristic of amine salts.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base, with fragmentation patterns characteristic of the pyrrolopyridine core.
Synthesis and Chemical Reactivity
The synthesis of this compound involves the initial construction of the 7-azaoxindole core, followed by salt formation.
Synthesis of the 7-Azaoxindole Core
Several synthetic routes to the 7-azaindole scaffold have been reported.[5][6] A common strategy for the synthesis of the 2-oxo derivative involves the cyclization of a suitably substituted aminopyridine precursor. A plausible synthetic pathway is outlined below.
Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one and its Hydrochloride Salt
-
Step 1: Synthesis of Ethyl (3-methylpyridin-2-yl)oxamate. A mixture of 2-amino-3-picoline and a slight excess of diethyl oxalate is heated. The reaction progression can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess diethyl oxalate is removed under reduced pressure, and the crude product is purified, typically by crystallization or column chromatography.
-
Step 2: Cyclization to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaoxindole). The ethyl (3-methylpyridin-2-yl)oxamate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is heated to effect intramolecular cyclization. After the reaction is complete, the mixture is neutralized with an acid, and the product is extracted with an organic solvent. The crude 7-azaoxindole is then purified by recrystallization or column chromatography.
-
Step 3: Formation of this compound. The purified 7-azaoxindole is dissolved in a suitable anhydrous solvent, such as diethyl ether or methanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activities and Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[3] The 2-oxo functional group of 7-azaoxindole provides a key hydrogen bond donor and acceptor site, which can be crucial for binding to the ATP-binding pocket of various kinases.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include, but are not limited to:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: Several studies have reported the design and synthesis of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core.[7]
-
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: This scaffold has been successfully utilized to develop inhibitors of Cdc7 kinase, a target in cancer therapy.[3]
-
Traf2- and Nck-interacting kinase (TNIK) inhibitors: The 1H-pyrrolo[2,3-b]pyridine framework has been identified as a potent inhibitor of TNIK.[8]
Figure 2: Mechanism of action of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
The this compound serves as a crucial starting material or intermediate in the synthesis of these more complex and highly substituted kinase inhibitors. Its reactivity allows for functionalization at various positions of the bicyclic ring system, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its structural similarity to indole, combined with the unique electronic properties conferred by the pyridine ring and the lactam functionality, makes it an ideal scaffold for the design of targeted therapeutics. The primary application of this compound and its derivatives lies in the development of kinase inhibitors for the treatment of cancer and other proliferative diseases.
Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted 7-azaoxindoles. Furthermore, the exploration of this scaffold for targets beyond kinases, such as other enzymes and receptors, holds significant promise for the discovery of new therapeutic agents. As our understanding of the molecular basis of diseases continues to grow, the strategic application of privileged scaffolds like 1H-pyrrolo[2,3-b]pyridin-2(3H)-one will remain a cornerstone of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific derivative, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical workflow, elucidating the rationale behind each computational step and grounding the entire process in the principles of scientific integrity and predictive power. We will navigate through ligand and target preparation, molecular docking, molecular dynamics simulations, and ligand-based approaches such as QSAR and pharmacophore modeling, providing both the "how" and the crucial "why" for each technique.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif in drug discovery.[5][6] Its structural resemblance to purine allows it to effectively mimic the hinge-binding region of ATP in the catalytic site of kinases.[7] This has led to the development of potent inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4][8] The subject of this guide, this compound, represents a specific derivatization of this core, introducing a lactam function that can significantly alter its physicochemical properties and interaction profile.
In silico modeling provides a powerful, cost-effective, and rapid means to explore the therapeutic potential of such novel compounds.[9][10] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and guide the synthesis of more potent and selective drug candidates, thereby accelerating the drug discovery pipeline.[11]
The Computational Workflow: A Strategic Overview
A robust in silico analysis is not a linear path but an integrated workflow where each step informs the next. The following diagram illustrates the comprehensive approach detailed in this guide for the evaluation of this compound.
Caption: Integrated workflow for the in silico modeling of this compound.
Foundational Steps: Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry.
Ligand Preparation: this compound
The initial step is to generate a high-quality 3D conformation of the molecule.
Protocol:
-
2D Structure Generation: Draw the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one structure in a chemical drawing tool such as ChemDraw or MarvinSketch. The hydrochloride salt implies protonation, likely on the pyridine nitrogen, which is the most basic site. This is a critical chemical decision that will affect all subsequent modeling.
-
Conversion to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or AM1) to obtain a stable conformation. This step is crucial for ensuring that the ligand geometry is physically realistic.
-
Charge Assignment: Assign partial atomic charges. For docking and MD simulations, accurate charge representation is paramount. Gasteiger or AM1-BCC charges are commonly used for small molecules.
-
File Formatting: Save the prepared ligand in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and charge information.
Target Identification and Preparation
Given the known activities of the 1H-pyrrolo[2,3-b]pyridine scaffold, a relevant protein kinase is an appropriate target. For this guide, we will consider a generic kinase active site. In a real-world scenario, this choice would be driven by experimental data or therapeutic goals.
Protocol:
-
Target Selection and Retrieval: Select a kinase target with a high-resolution crystal structure available in the Protein Data Bank (PDB). For instance, a structure of a well-studied kinase like FGFR1 (PDB ID: 3C4F) complexed with a similar ligand could be an excellent starting point.[4]
-
Structure Cleaning: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create a clean binding site for the docking of our novel compound.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure. The protonation state of ionizable residues (Asp, Glu, Lys, Arg, His) at a physiological pH (typically 7.4) must be correctly assigned. Tools like H++ or the Protein Preparation Wizard in Maestro can automate this process, which is critical for accurate hydrogen bond modeling.
-
Binding Site Definition: Define the active site for docking. This is typically done by creating a grid or sphere around the location of the co-crystallized ligand or by using site-finding algorithms.
Structure-Based Drug Design (SBDD): Interrogating the Protein-Ligand Interaction
With prepared ligand and target structures, we can now simulate their interaction.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][13] It is a computationally inexpensive method ideal for initial screening and hypothesis generation.[14][15]
Protocol (using AutoDock Vina as an example): [16]
-
File Preparation: Convert the prepared protein and ligand files into the .pdbqt format, which includes atomic charges and atom type definitions required by Vina.
-
Grid Box Definition: Define the search space for the docking algorithm by specifying the center and dimensions of a grid box that encompasses the entire binding site.
-
Running the Docking Simulation: Execute the Vina docking command, specifying the prepared receptor and ligand files, and the grid box parameters. Vina will perform a conformational search using a genetic algorithm to find the lowest energy binding poses.
-
Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[13] The pose with the lowest binding energy is considered the most likely. Analyze the top-scoring poses visually to assess the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.
Causality and Self-Validation: A successful docking pose should recapitulate known key interactions for inhibitors of the target class. For a kinase, this would typically involve hydrogen bonds to the hinge region backbone.[4] Comparing the predicted interactions with those of known inhibitors provides a crucial layer of validation.
| Parameter | Typical Value | Significance |
| Binding Affinity | < -7.0 kcal/mol | Lower values indicate stronger predicted binding. |
| RMSD from Crystal Pose | < 2.0 Å | In redocking experiments, measures the accuracy of the docking protocol. |
| Key Interactions | H-bonds to hinge | Recapitulation of known crucial interactions for the target class. |
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[17][18] This provides a more rigorous assessment of the stability of the docked pose and can be used to calculate binding free energies.[19]
Protocol (using GROMACS as an example): [20][21]
-
System Preparation: Place the best-docked protein-ligand complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Force Field Parameterization: The protein will be described by a standard force field (e.g., AMBER, CHARMM). The ligand, however, requires specific parameterization, which can be generated using tools like CGenFF or Antechamber.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure (NPT ensemble). This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interaction. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the persistence of key hydrogen bonds over time.
Caption: Workflow for a typical molecular dynamics simulation.
Ligand-Based Drug Design (LBDD): Learning from Known Actives
When a high-quality structure of the target is unavailable, or to complement SBDD approaches, we can use LBDD methods that rely on the chemical information of known active and inactive molecules.[7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][22][23] This allows for the prediction of the activity of novel compounds before they are synthesized.[24]
Protocol:
-
Data Collection: Curate a dataset of compounds with a similar scaffold to 1H-pyrrolo[2,3-b]pyridin-2(3H)-one and their experimentally measured biological activities (e.g., IC50 values) against a specific target.
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological indices, molecular fingerprints).[24][25]
-
Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF) or support vector machines (SVM), to build a model that correlates the descriptors with the biological activity.[24]
-
Model Validation: Rigorously validate the model using techniques like cross-validation and by testing its predictive power on an external set of compounds not used in model training.[23]
-
Prediction: Use the validated QSAR model to predict the activity of this compound.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.[26][27] Pharmacophore models can be used as 3D queries to screen large compound libraries for novel active scaffolds.[28][29]
Protocol:
-
Model Generation:
-
Ligand-Based: If a set of active ligands is available, align them and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) to generate a consensus pharmacophore.[27]
-
Structure-Based: Alternatively, analyze the key interactions from a docked pose or an MD simulation of this compound with its target to create a pharmacophore model based on the protein's active site.[26]
-
-
Model Validation: Validate the pharmacophore model by its ability to distinguish known active compounds from inactive decoys in a database.
-
Virtual Screening: Use the validated pharmacophore as a filter to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to identify compounds that match the pharmacophoric features. Hits from this screen can then be subjected to docking and MD for further evaluation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By integrating structure-based and ligand-based approaches, researchers can build a holistic understanding of the compound's potential as a therapeutic agent. The journey from a chemical structure to a drug candidate is long and complex, but the strategic application of computational modeling, as detailed herein, provides an invaluable roadmap. Future work should focus on integrating these in silico predictions with experimental validation, creating a feedback loop that continually refines and improves the predictive power of the computational models.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. m.youtube.com [m.youtube.com]
- 22. neovarsity.org [neovarsity.org]
- 23. jocpr.com [jocpr.com]
- 24. mdpi.com [mdpi.com]
- 25. dromicslabs.com [dromicslabs.com]
- 26. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 27. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 28. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 29. columbiaiop.ac.in [columbiaiop.ac.in]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: Physicochemical Properties, Stability, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of the projected solubility and stability of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a derivative of the medicinally significant 7-azaindole scaffold.[1][2][3] Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from the parent 7-azaindole moiety, general principles of salt formation, and the chemistry of lactam-containing heterocycles. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, actionable protocols for empirical determination of its key physicochemical properties. The guide covers projected solubility characteristics, potential degradation pathways, and robust analytical methodologies for characterization and stability assessment, alongside best-practice recommendations for handling and storage.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activity and presence in numerous therapeutic agents.[1][2] Its structural similarity to purines and indoles allows it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics, particularly in oncology.[1][3] The introduction of a 2-oxo (lactam) functionality and conversion to a hydrochloride salt are common strategies in drug development to modulate physicochemical properties such as solubility, stability, and bioavailability.
This compound, the subject of this guide, represents a modification of this core structure. The lactam moiety introduces a potential site for hydrolysis and alters the electronic properties of the ring system, while the hydrochloride salt is anticipated to enhance aqueous solubility. Understanding the interplay of these structural features is paramount for its successful development as a potential drug candidate.
Physicochemical Properties: A Projected Profile
Direct experimental data for this compound is not extensively available in public literature. However, by examining the parent 7-azaindole and considering the influence of the 2-oxo group and hydrochloride salt, we can project a set of key physicochemical properties.
| Property | Projected Value/Characteristic for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl | Rationale & Comparative Data (7-Azaindole) |
| Molecular Formula | C7H7ClN2O | Based on the structure. |
| Molecular Weight | 170.60 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic compounds.[4] |
| pKa | Projected acidic pKa < 7 | The pKa of 7-azaindole is reported to be around 3.67-7.69.[5][6][7] The electron-withdrawing lactam carbonyl will likely decrease the basicity of the pyridine nitrogen, lowering the pKa of the conjugate acid. |
| Aqueous Solubility | Expected to be significantly higher than the free base | Hydrochloride salts of weak bases generally exhibit enhanced aqueous solubility, particularly in acidic to neutral pH.[4][8] |
| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents. | 7-azaindole is soluble in methanol and chloroform.[5][7] The salt form may have reduced solubility in less polar organic solvents. |
| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts are known to be hygroscopic, and this should be experimentally verified.[9][10] |
Solubility Profile: A Systematic Approach to Empirical Determination
The solubility of a drug candidate is a critical determinant of its biopharmaceutical properties. For this compound, a comprehensive understanding of its solubility in various media is essential. The following section outlines a robust, step-by-step protocol for determining its solubility profile.
Kinetic and Thermodynamic Solubility Assessment
A tiered approach, starting with kinetic solubility and progressing to thermodynamic solubility, provides a comprehensive picture.
-
Kinetic Solubility: This high-throughput screening method provides an early indication of solubility under non-equilibrium conditions, often using DMSO stock solutions.
-
Thermodynamic Solubility: The shake-flask method is the gold standard for determining equilibrium solubility, reflecting the true solubility of the compound at saturation.[8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions, as well as relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Sample Preparation: Add an excess of this compound to a known volume of each medium in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Report the solubility in mg/mL or µg/mL.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and formulation development. A forced degradation study is an essential tool for identifying potential degradation products and pathways.[11][12][13][14]
Projected Degradation Pathways
Based on the structure, the following degradation pathways are anticipated:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening to form an amino acid derivative.[15] Electron-withdrawing groups on the nitrogen can accelerate this process.[15]
-
Oxidation: The pyrrole ring can be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light.
Experimental Protocol: Forced Degradation Study
A systematic forced degradation study should be conducted according to ICH guidelines.[11]
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Solid compound heated at an appropriate temperature (e.g., 80°C).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points to track the extent of degradation.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A mass spectrometer (LC-MS) should be used to identify the mass of the degradation products.
-
Mass Balance: Ensure that the sum of the peak areas of the main compound and all degradation products is close to the initial peak area to account for all significant degradation products.
Analytical Methodologies
Robust analytical methods are essential for the quality control of this compound, including purity assessment and stability monitoring.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the primary technique for purity and stability analysis.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for confirming the identity of the compound and for identifying unknown degradation products and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for the structural elucidation and confirmation of the compound.
Handling and Storage Recommendations
Given the potential for hygroscopicity and the need to maintain chemical stability, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.[9][16][17] Protect from light.
-
Handling: For weighing and handling, especially for preparing analytical standards, it is advisable to work in a glove box or a glove bag with a dry atmosphere to minimize moisture uptake.[9][17] If a controlled environment is not available, work quickly and use pre-weighed samples where possible.
-
Solutions: Prepare solutions fresh as needed. If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light. The stability of the compound in solution should be experimentally determined.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its likely physicochemical properties can be extrapolated from its parent 7-azaindole structure and general chemical principles. This guide provides a robust framework for researchers and drug development professionals to approach the characterization of this promising compound. The detailed experimental protocols for determining solubility and stability, along with the outlined analytical methodologies, offer a clear path for generating the necessary data to support its progression in the drug discovery and development pipeline. The emphasis on systematic, empirical investigation will be key to unlocking the full potential of this 7-azaindole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole price,buy 7-Azaindole - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. US1907076A - Hygroscopic salts and their preparation - Google Patents [patents.google.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. reddit.com [reddit.com]
- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Methodological & Application
Synthesis Protocol for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride: An Application Note
Abstract: This application note provides a comprehensive, step-by-step guide for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a multi-step synthetic route, starting from commercially available 2-chloro-3-methylpyridine. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and high yield. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaoxindole, core structure is a prominent pharmacophore found in a variety of biologically active molecules. Its structural similarity to oxindole, a key component in many pharmaceuticals, has led to extensive research into its derivatives for therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.[1] The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable to pharmaceutical formulation and biological screening.
This guide outlines a robust and scalable synthetic pathway to this compound. The synthesis commences with the oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid, followed by amination to 2-aminonicotinic acid. Subsequent reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and intramolecular cyclization affords the 7-azaoxindole core. The final step involves the formation of the hydrochloride salt.
Synthetic Strategy Overview
The overall synthetic route is depicted in the workflow diagram below. This multi-step approach was designed for its logical progression and reliance on well-established chemical transformations, allowing for clear checkpoints for purification and characterization of intermediates.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 1: Synthesis of 2-Chloronicotinic Acid
Scientific Rationale: The synthesis begins with the selective oxidation of the methyl group of 2-chloro-3-methylpyridine to a carboxylic acid. This transformation is a critical step to introduce the necessary functionality for the subsequent cyclization. The use of a catalytic system involving a metal salt and an initiator like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant provides an efficient and environmentally conscious approach.[2]
Procedure:
-
To a pressure reactor, add 2-chloro-3-methylpyridine (1 equiv.), cobalt (III) acetylacetonate (0.02 equiv.), N-hydroxyphthalimide (0.15 equiv.), and acetonitrile as the solvent (5-10 times the mass of the starting material).[2]
-
Seal the reactor and pressurize with oxygen to 1 MPa.[2]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[2]
-
After cooling to room temperature, vent the reactor and filter the reaction mixture.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material.
-
The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.[2]
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-chloronicotinic acid.
| Reactant/Reagent | Molar Ratio | Purity | Notes |
| 2-Chloro-3-methylpyridine | 1.0 | >98% | Starting material |
| Cobalt (III) acetylacetonate | 0.02 | >98% | Catalyst |
| N-hydroxyphthalimide | 0.15 | >98% | Initiator |
| Oxygen | Excess | High purity | Oxidant |
| Acetonitrile | Solvent | Anhydrous | --- |
Table 1: Key reagents for the synthesis of 2-chloronicotinic acid.
Step 2: Synthesis of 2-Aminonicotinic Acid
Scientific Rationale: This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by an amino group. The use of aqueous ammonia under elevated temperature and pressure (or microwave irradiation for smaller scale) facilitates this transformation.[3]
Procedure:
-
In a sealed vessel suitable for high-pressure reactions, dissolve 2-chloronicotinic acid (1 equiv.) in concentrated aqueous ammonia (excess).
-
Heat the mixture to 150-180 °C for 4-6 hours. For laboratory scale, microwave irradiation at 200°C for 2 hours can be employed.[3]
-
After cooling, carefully vent the vessel.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-aminonicotinic acid.
Step 3: Synthesis of (2-amino-3-pyridyl)methanol
Scientific Rationale: The carboxylic acid group of 2-aminonicotinic acid is reduced to a primary alcohol. This sets the stage for the introduction of a leaving group in the subsequent step. A reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is effective for this transformation.[4]
Procedure:
-
In an inert atmosphere, suspend 2-aminonicotinic acid (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice-salt bath to below 10 °C.
-
Slowly add a 70% solution of Red-Al® in toluene (2.5-3.0 equiv.) dropwise, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 14-16 hours.[4]
-
Quench the reaction by the slow dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Filter the resulting mixture, and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (2-amino-3-pyridyl)methanol.
Step 4: Synthesis of 2-amino-3-(chloromethyl)pyridine
Scientific Rationale: The primary alcohol is converted to a more reactive chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. This step introduces a good leaving group necessary for the final intramolecular cyclization.
Procedure:
-
Dissolve (2-amino-3-pyridyl)methanol (1 equiv.) in an anhydrous aprotic solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Step 5: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
Scientific Rationale: This is the key ring-forming step, proceeding via an intramolecular nucleophilic substitution. The amino group acts as a nucleophile, displacing the chloride from the adjacent chloromethyl group to form the five-membered lactam ring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[5]
Figure 2: Intramolecular cyclization to form the 7-azaoxindole ring.
Procedure:
-
Dissolve the crude 2-amino-3-(chloromethyl)pyridine (1 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a mild base such as sodium bicarbonate (2-3 equiv.).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one as a solid.
Step 6: Synthesis of this compound
Scientific Rationale: The final step is the formation of the hydrochloride salt to improve the compound's solubility and handling properties. This is achieved by treating the free base with hydrochloric acid in an anhydrous organic solvent, which leads to the precipitation of the salt.[6]
Procedure:
-
Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (1 equiv.) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of anhydrous HCl in diethyl ether (1.1 equiv.) dropwise with stirring.
-
A precipitate will form upon addition of the HCl solution.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
| Product | Expected Yield | Purity (by HPLC) | Appearance |
| This compound | 70-80% (from lactam) | >98% | White to off-white solid |
Table 2: Expected outcome for the final product.
Characterization Data
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the aromatic protons of the pyridine ring, the methylene protons of the pyrrolone ring, and the NH protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for all carbon atoms, including the characteristic carbonyl signal of the lactam.
-
Mass Spectrometry (ESI+): Calculated m/z for C₇H₆N₂O [M+H]⁺.
Safety Precautions
This synthesis protocol involves the use of hazardous materials, including corrosive acids, flammable solvents, and potentially toxic reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any work.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 5. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening with 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Introduction: The Privileged Scaffold in Kinase-Centric Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to this effort is the identification of "privileged scaffolds" – core molecular structures that exhibit a high propensity for binding to the ATP-binding site of various kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its defining feature is the ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3][4] This bioisosteric replacement of a purine or indole core allows for potent and often selective kinase inhibition.[5] The subject of this guide, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride , represents a readily screenable, water-soluble iteration of this powerful scaffold, poised for discovery efforts against a wide array of kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for two robust HTS methodologies—Fluorescence Polarization (FP) and AlphaLISA®—and offer insights into data analysis and validation.
The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
To illustrate the application of this compound, we will focus on a well-validated and highly relevant oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7][8] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy.[7][8] Numerous 7-azaindole-based compounds have been developed as potent VEGFR2 inhibitors, making it an ideal exemplary target for our protocols.
High-Throughput Screening Methodologies for Kinase Inhibition
The selection of an appropriate HTS assay technology is paramount for a successful screening campaign. The ideal assay is sensitive, robust, scalable, and cost-effective. Here, we detail two homogenous (no-wash) assay formats that are exceptionally well-suited for screening large compound libraries against kinase targets: Fluorescence Polarization (FP) and AlphaLISA®.
Fluorescence Polarization (FP) Competition Assay
Principle: Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[9] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule (the kinase).[9] In our context, a fluorescently labeled ATP-competitive ligand with known affinity for VEGFR2 is used. When unbound, this small tracer tumbles rapidly in solution, resulting in a low polarization value. Upon binding to the much larger kinase enzyme, its tumbling is significantly slowed, leading to a high polarization signal. A test compound, such as this compound, that successfully competes with the tracer for the ATP-binding site will displace the tracer, causing a decrease in the polarization signal. This dose-dependent decrease in polarization allows for the quantification of the inhibitor's potency.
Experimental Workflow: VEGFR2 FP Competition Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride for In Vivo Studies
Introduction: The 7-Azaindole Scaffold and Formulation Challenges
The 1H-Pyrrolo[2,3-b]pyridine core, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry. Its structural similarity to the adenine fragment of ATP makes it an excellent hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology and inflammation research.[1][2] 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, a derivative of this scaffold, is of significant interest for developing novel inhibitors targeting pathways like the Fibroblast Growth Factor Receptor (FGFR).[3]
For in vivo evaluation, this compound is often synthesized as a hydrochloride (HCl) salt to improve its solid-state properties and initial aqueous solubility. However, this advantage is often pH-dependent. While soluble in acidic conditions, the compound's free base may exhibit poor solubility at physiological pH (approx. 7.4), leading to a high risk of precipitation upon administration. This can cause low or erratic bioavailability and potential local tissue irritation, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5]
This guide provides a systematic approach and detailed protocols for developing a robust, solubilizing formulation for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl suitable for preclinical in vivo studies in rodent models. The focus is on creating a clear solution that maintains the compound's stability and ensures consistent exposure.[6][7]
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design.[6][8] Before initiating formulation work, key parameters for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl must be determined.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl (Illustrative Data)
| Parameter | Value (Illustrative) | Significance for Formulation |
| Molecular Weight | 185.61 g/mol (HCl Salt) | Essential for calculating concentrations (e.g., molarity, mg/mL). |
| Appearance | White to off-white solid | Provides a baseline for visual inspection of the final formulation. |
| pKa | 4.5 (Pyrrolopyridine N) | Indicates that the compound is a weak base; solubility will decrease significantly above this pH. |
| LogP (free base) | 1.8 | Suggests moderate lipophilicity; may benefit from lipid-based or surfactant-containing vehicles.[9] |
| Aqueous Solubility | >10 mg/mL (0.1 N HCl, pH 1.2)<0.1 mg/mL (PBS, pH 7.4) | Confirms pH-dependent solubility. A simple aqueous vehicle at neutral pH is not viable.[8] |
| Solvent Solubility | >50 mg/mL (DMSO)>100 mg/mL (PEG 400)Slightly Soluble (Ethanol) | Highlights potential solubilizing excipients. DMSO is useful for initial stock but can have toxicological effects in vivo.[10] PEG 400 is a promising co-solvent. |
Formulation Development Strategy: A Tiered Approach
For early discovery studies, the goal is to develop a safe and effective formulation that maximizes exposure.[6] A tiered approach allows for rapid development while conserving valuable API.
Tier 1: Acidified Aqueous Solution
-
Concept: Leverage the high solubility of the HCl salt at low pH.
-
Composition: API dissolved in an acidified vehicle (e.g., pH 2-4 using citrate buffer or dilute HCl) with a tonicity-adjusting agent like saline or dextrose.
-
Pros: Simple, easy to prepare.
-
Cons: High risk of precipitation upon injection into the neutral pH environment of the body. May cause pain or irritation at the injection site. Generally not recommended for intravenous (IV) administration but can be considered for oral (PO) gavage.
Tier 2: Co-Solvent and Surfactant System (Recommended)
-
Concept: Use a combination of water-miscible organic co-solvents and non-ionic surfactants to create a stable, clear solution that prevents precipitation upon dilution.[4][11]
-
Composition: A mixture of Polyethylene Glycol 400 (PEG 400), a surfactant like Polysorbate 80 (Tween 80) or Solutol® HS 15, and an aqueous component (e.g., Water for Injection, Saline).[4]
-
Pros: Versatile for multiple routes (IV, IP, PO). High solubilization capacity. Generally well-tolerated in preclinical species at appropriate concentrations.[12]
-
Cons: Vehicle components can have pharmacological effects at high doses and must be carefully controlled and included in vehicle-control animal groups.[10]
Tier 3: Cyclodextrin Complexation
-
Concept: Use modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that encapsulate the lipophilic drug molecule, enhancing its aqueous solubility.[13]
-
Pros: Creates a true aqueous solution, often well-tolerated for IV administration.
-
Cons: Can be dose-limiting due to the amount of cyclodextrin required. Potential for nephrotoxicity with some cyclodextrins at high doses.
Based on its versatility and proven track record in preclinical studies, the Tier 2 Co-Solvent/Surfactant System is the recommended starting point.
Experimental Workflow & Protocols
The following section provides a detailed workflow and step-by-step protocols for preparing and validating a formulation for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl.
Overall Development and Validation Workflow
The diagram below illustrates the logical flow from vehicle selection to the final, validated formulation ready for in vivo dosing.
Caption: Workflow for Preparation and Validation of a Dosing Solution.
Protocol: Preparation of a 5 mg/mL Dosing Solution in 20/10/70 PEG400/Tween 80/Saline (v/v/v)
This protocol describes the preparation of 10 mL of a formulation suitable for oral (PO) or intraperitoneal (IP) administration. For intravenous (IV) use, the percentage of organic components should be minimized, and sterility is paramount.
Materials:
-
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl (API)
-
Polyethylene Glycol 400 (PEG 400), low endotoxin grade
-
Polysorbate 80 (Tween 80), low endotoxin grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, calibrated glassware and magnetic stir bar
-
Analytical balance
-
Sonicator bath
-
pH meter
-
0.22 µm sterile syringe filter (e.g., PVDF)
Procedure:
-
Preparation of Vehicle:
-
In a sterile 15 mL conical tube or beaker, add 2.0 mL of PEG 400.
-
Add 1.0 mL of Tween 80 to the PEG 400.
-
Vortex or stir briefly to mix the organic components.
-
-
Dissolution of API:
-
Accurately weigh 50 mg of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl.
-
Add the API powder to the PEG 400/Tween 80 mixture.
-
Place on a magnetic stirrer and/or sonicate in a water bath until the API is fully dissolved. The solution should be clear. Gentle warming (<40°C) may be used if necessary.
-
-
Final Formulation:
-
Slowly add 7.0 mL of 0.9% Saline to the API solution while stirring. The solution may become transiently cloudy but should clear upon complete mixing.
-
Continue stirring for 10-15 minutes to ensure homogeneity.
-
Visually inspect the final solution. It must be clear, colorless to pale yellow, and free of any visible particulates.
-
-
pH Measurement & Sterilization:
-
Measure the pH of the final formulation. A pH between 4.5 and 6.0 is generally acceptable for preclinical studies. Adjust with dilute NaOH or HCl only if absolutely necessary and re-validate.
-
For IV or IP administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.[14]
-
Analytical Validation of the Dosing Formulation
Validation ensures that the prepared formulation is accurate, stable, and safe for administration.[6][15] All GLP studies require concentration verification of the test article in the vehicle.[14]
Table 2: Analytical Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures complete dissolution and absence of foreign matter. |
| pH | Calibrated pH meter | 4.5 – 7.0 | Ensures the formulation is within a physiologically tolerable range. |
| Concentration | HPLC-UV | 90% – 110% of target concentration | Confirms the dose administered to the animal is accurate.[16] |
| Stability | HPLC-UV analysis of stored samples | ≥90% of initial concentration | Ensures the formulation remains stable from preparation through the final dose administration.[16][17] |
Protocol: Short-Term Stability Assessment
-
Prepare the dosing formulation as described in section 4.2.
-
Immediately take a "Time 0" sample and analyze by a validated HPLC-UV method to confirm the initial concentration.
-
Aliquot the remaining formulation into two vials. Store one at ambient "benchtop" temperature (approx. 22°C) and the other at refrigerated temperature (2-8°C).
-
At specified time points (e.g., 4, 8, and 24 hours), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC-UV and compare the concentration to the Time 0 value.
-
The formulation is considered stable if the concentration remains within ±10% of the initial value.[17]
In Vivo Dosing Considerations
-
Vehicle Control: A vehicle-only group must be included in the study design to differentiate the effects of the compound from the effects of the excipients.[10]
-
Maximum Dosing Volumes: Adhere to institutional guidelines for maximum dosing volumes to avoid adverse events. For mice, typical volumes are 10 mL/kg (PO), 10 mL/kg (IP), and 5 mL/kg (IV).
-
Tolerability: Observe animals closely after dosing for any signs of distress, which could be related to the formulation (e.g., pH, osmolality, excipient effects).
Conclusion
The successful formulation of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one HCl for in vivo studies hinges on overcoming its pH-dependent solubility. A systematic approach using a co-solvent and surfactant-based vehicle, such as 20% PEG 400 and 10% Tween 80 in saline, provides a robust and versatile platform for preclinical evaluation. Rigorous analytical validation of concentration and stability is a critical and mandatory step to ensure the integrity of the data generated in subsequent pharmacokinetic and efficacy studies.[15][18] This methodical approach ensures that the test system receives the correct dose, enabling reliable and reproducible scientific outcomes.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. admescope.com [admescope.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 16. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. dsinpharmatics.com [dsinpharmatics.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a key intermediate in pharmaceutical research. The 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, and its 2-oxo derivative, also known as 7-azaoxindole, is a critical building block for various therapeutic agents, including kinase inhibitors.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 1H-Pyrrolo[2,3-b]pyridine (7-azaindole).
-
Step 1: Oxidation of 7-Azaindole. The core of the synthesis involves the selective oxidation of the C2-position of the pyrrole ring. This transformation is challenging due to the potential for side reactions, such as oxidation at other positions or on the pyridine nitrogen. A common and effective method involves an electrophilic halogenation followed by hydrolysis.
-
Step 2: Hydrochloride Salt Formation. The purified 7-azaoxindole free base is then converted to its hydrochloride salt to improve stability and handling properties. This is a standard acid-base reaction.
References
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride stability problems in solution
A Guide to Understanding and Overcoming Solution Stability Challenges
Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable 7-azaindole scaffold. While this compound is a versatile building block in numerous discovery programs, its unique structure, featuring a lactam ring fused to a pyridine system, presents specific stability challenges in solution that can impact experimental reproducibility and data integrity.
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively. We will explore the chemical principles behind the instability, offer practical solutions to common problems, and provide validated methods for handling and analysis.
Core Stability Principles: The Chemistry of Degradation
Understanding the inherent chemical liabilities of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is the first step toward preventing degradation. The primary routes of decomposition in solution are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis (pH-Dependent): The most significant stability concern is the hydrolysis of the cyclic amide (lactam) bond. This reaction is catalyzed by both acid and base, leading to the opening of the pyrrolidinone ring. Studies on analogous pyrrolopyridine and lactam-containing structures confirm that they are extremely unstable in alkaline conditions and labile in acidic conditions, while demonstrating maximal stability in a neutral pH range.[1][2][3][4]
-
Alkaline Hydrolysis: Under basic conditions (pH > 8), the hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the lactam, leading to rapid and often irreversible ring-opening. This process is typically the fastest degradation pathway.[5]
-
Acidic Hydrolysis: Under acidic conditions (pH < 6), the reaction is also catalyzed, albeit generally at a slower rate than in strong base. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
-
Oxidation: The electron-rich pyrrole and pyridine rings can be susceptible to oxidation, especially in the presence of reactive oxygen species, metal ions, or peroxides that may be present in lower-quality solvents.[1][2]
-
Photodegradation: Many heterocyclic aromatic compounds, including 7-azaindole derivatives, are known to be photolabile.[1][2] Exposure to light, particularly in the UV spectrum, can excite the molecule and lead to the formation of reactive intermediates that undergo rearrangement or degradation.
Visualizing Degradation Pathways
Caption: Major degradation pathways for the compound core.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. Is it degrading?
A: This is highly likely a solubility problem, not a stability issue. This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[6] The compound crashes out of solution before it has a chance to degrade.
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of <1%, and ideally <0.5%, in your assay. This may require making a more concentrated DMSO stock, if solubility allows.
-
Modify the Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing vigorously. Then, add this intermediate solution to the final volume of the buffer. This avoids localized high concentrations that promote precipitation.
-
Consider Co-solvents: If lowering the DMSO concentration is not feasible, consider the use of other water-miscible co-solvents like ethanol, PEG-400, or cyclodextrins, ensuring they are compatible with your assay.
Q2: My HPLC analysis shows the peak for my compound decreasing over a few hours at room temperature in my assay buffer. What is the likely cause?
A: This is a classic sign of chemical degradation. Given the structure, the most probable cause is pH-dependent hydrolysis of the lactam ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Q3: What are the ideal conditions for preparing and storing solutions of this compound?
A: Proper solution handling is critical. Follow these guidelines to maximize the shelf-life of your solutions.
| Parameter | Stock Solution (in DMSO) | Working Solution (Aqueous Buffer) |
| Solvent | High-purity, anhydrous DMSO. | Biologically compatible buffer (e.g., PBS, HEPES). |
| pH | N/A | Strictly maintain between pH 6.8 and 7.4. |
| Temperature | Store at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. | Prepare fresh before each experiment. If short-term storage is needed, keep on ice (2-8°C). |
| Light | Store in amber vials or wrap vials in foil. | Prepare and handle in a dimly lit area or use amber tubes. Protect from direct light. |
| Preparation | Allow vial to warm to room temperature before opening to prevent water condensation. | Use de-gassed, high-purity (e.g., Milli-Q) water for buffer preparation. |
Q4: How can I definitively test the stability of my compound in a new buffer system?
A: You should perform a simple time-course stability study using a stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC).
Protocol: Rapid Assessment of Solution Stability
-
Preparation: Prepare a solution of your compound in the desired buffer at the final experimental concentration. Also, prepare a "time zero" sample by immediately quenching the reaction (e.g., by diluting with a strong organic solvent like acetonitrile and freezing).
-
Incubation: Incubate the test solution under the intended experimental conditions (e.g., 37°C, protected from light).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by RP-HPLC. Monitor for two key changes:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which correspond to degradation products.
-
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample. This will give you a clear degradation profile. Forced degradation studies are a systematic way to determine the intrinsic stability of a molecule.[7][8]
Recommended Experimental Protocols
Adhering to validated protocols for solution preparation is essential for reproducible results.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing solutions to minimize degradation and precipitation.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride-Based Inhibitors
Introduction: Navigating the Complexities of Kinase Inhibition
Welcome to the technical support center for researchers utilizing compounds based on the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (also known as a 7-azaindole) scaffold. This chemical structure is a "privileged scaffold" in medicinal chemistry, renowned for its ability to bind to the ATP pocket of a wide range of protein kinases.[1][2][3] While this versatility has led to the development of potent inhibitors for targets like JAK, FGFR, and CDK8, it also presents a significant challenge: the potential for off-target effects.[4][5][6][7]
ATP-mimetic compounds can inadvertently inhibit kinases beyond the intended target, leading to unexpected cellular phenotypes, toxicity, or confounding experimental results.[6] Understanding and characterizing these off-target interactions is not merely a troubleshooting step but a critical component of rigorous drug development and basic research.
This guide is designed to provide you, the researcher, with the conceptual framework and practical tools to anticipate, identify, and troubleshoot potential off-target effects of your 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one-based inhibitor.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns researchers face when working with this class of inhibitors.
Q1: My cells show an unexpected phenotype (e.g., toxicity, differentiation, altered morphology) after treatment. How can I determine if this is an off-target effect?
A1: This is a classic and critical question. An unexpected phenotype is a primary indicator of potential off-target activity. The key is to systematically differentiate between effects caused by inhibiting your primary target and those caused by hitting unintended proteins.[8]
-
Causality Check 1: Use a Structurally Unrelated Inhibitor. The most robust initial step is to treat your cells with a well-characterized inhibitor of the same target that has a completely different chemical scaffold.[9] If both your compound and the alternate inhibitor produce the same phenotype, it strongly suggests the effect is "on-target." If the phenotypes differ, an off-target effect is likely.
-
Causality Check 2: Rescue Experiments. A definitive, though more complex, approach is to perform a rescue experiment. This involves expressing a version of your target kinase that has been mutated to be resistant to your specific inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, the effect is confirmed to be on-target.[9]
-
Causality Check 3: Dose-Response Correlation. Analyze the phenotype across a wide range of inhibitor concentrations. Does the EC50 for the phenotype match the IC50 for target inhibition in your cellular system? A significant discrepancy suggests that the phenotype may be driven by an off-target with a different potency.[10]
Q2: My inhibitor is potent in a biochemical (enzymatic) assay but weak in my cell-based assay. What's going on?
A2: This is a common and often frustrating discrepancy. Several factors can contribute to this drop in potency:
-
Cell Permeability: The compound may simply not be getting into the cell efficiently. Physicochemical properties like LogP and polar surface area can predict this, but it must be confirmed experimentally.[9]
-
High Intracellular ATP: Most in vitro kinase assays use an ATP concentration near the Km of the enzyme. However, intracellular ATP levels are typically in the millimolar range (1-10 mM), much higher than the Km.[11] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) creates immense competition, requiring a much higher concentration of the inhibitor to achieve the same level of target occupancy. This is often the primary reason for the potency shift.[12]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). This can be tested by co-administering a known efflux pump inhibitor.
-
Compound Stability: The inhibitor might be rapidly metabolized or degraded by intracellular enzymes.[9]
Q3: How can I definitively confirm that my compound is binding to its intended target inside the cell?
A3: Direct evidence of target engagement in a physiological context is crucial. While downstream signaling assays (like Western blotting for a phosphorylated substrate) are informative, they are indirect. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[13][14]
The principle of CETSA is that when a ligand (your inhibitor) binds to its target protein, it confers thermal stability.[15] Unbound proteins will denature and precipitate when heated, while ligand-bound proteins remain soluble at higher temperatures. By heating treated cells, lysing them, and quantifying the amount of soluble target protein (typically by Western blot), you can directly measure engagement. A significant shift in the melting temperature of the target protein in the presence of your compound is unequivocal proof of binding.[14][16] A detailed protocol is provided in a later section.
Q4: What are the most common off-targets for 7-azaindole-based kinase inhibitors?
A4: Due to the conserved nature of the ATP-binding pocket, selectivity can be a challenge. The 7-azaindole scaffold is known to be a versatile hinge-binder, capable of interacting with a wide array of kinases.[2][17] While the specific off-target profile is unique to each individual molecule's full structure, some general patterns exist.
-
Closely Related Kinases: The most common off-targets are often other members of the same kinase family. For example, an inhibitor designed for JAK1 may also show activity against JAK2, JAK3, and TYK2.[10]
-
Other Tyrosine Kinases (TKs): If targeting a tyrosine kinase, other TKs are common off-targets.
-
Serine/Threonine Kinases: Cross-reactivity between tyrosine and serine/threonine kinases can occur. For instance, some JAK inhibitors have been noted to interact with serine/threonine kinases like PKN2.[18]
The only way to know for sure is to perform an unbiased, large-scale screen. The most direct and comprehensive method for this is a kinome-wide profiling assay , which screens your compound against hundreds of kinases.[8]
Troubleshooting Guides
This section provides structured workflows for tackling specific experimental problems.
Guide 1: Investigating Unexpected Cytotoxicity
You observe significant cell death at concentrations required for target inhibition. Is it on-target or off-target?
| Potential Cause | Troubleshooting Step & Rationale | Expected Outcome & Next Step |
| On-Target Toxicity | The intended target kinase is essential for cell survival in your model. | 1. Literature Review: Check if the target is a known essential gene. 2. Genetic Knockdown: Use siRNA or CRISPR to knock down the target kinase. If knockdown phenocopies the inhibitor's toxicity, the effect is on-target. |
| Off-Target Toxicity | The inhibitor is hitting a different kinase crucial for cell viability (e.g., a CDK, PLK, or other cell cycle kinase). | 1. Kinome Profiling: Perform a kinome-wide scan (e.g., KinomeScan) to identify potent off-targets.[19] 2. Validate Hits: Use specific, structurally distinct inhibitors for the identified off-targets to see if they replicate the toxicity. |
| Compound-Specific Issues | The compound itself or its metabolites are toxic, independent of kinase inhibition. | 1. Test in Target-Null Cells: If available, test the compound in a cell line that does not express the primary target. Toxicity here points to off-target effects or general toxicity.[8] 2. Structural Analogs: Test a close structural analog of your compound that is inactive against the primary target. If it is also toxic, this suggests a chemotype-related toxicity issue. |
Guide 2: Discrepancy Between Target Inhibition and Downstream Signaling
You've confirmed target engagement with CETSA, but you don't see the expected change in the downstream pathway (e.g., p-STAT levels for a JAK inhibitor).
| Potential Cause | Troubleshooting Step & Rationale | Expected Outcome & Next Step |
| Pathway Redundancy / Crosstalk | The cell is compensating for the inhibition by activating a parallel or redundant signaling pathway. The JAK/STAT pathway is known to interact with other cascades like MAPK and PI3K/Akt.[20] | 1. Time-Course Experiment: Analyze downstream signaling at multiple, earlier time points. Compensatory mechanisms can take time to activate. 2. Pathway Analysis: Use Western blotting to probe for activation of known compensatory pathways (e.g., look for p-ERK, p-Akt). |
| Off-Target Pathway Activation | The inhibitor is hitting an off-target that counteracts the on-target effect. For example, inhibiting a phosphatase that acts on your downstream marker. | 1. Kinome/Phosphatase Profiling: Screen for off-targets that could plausibly activate the pathway you are studying. 2. Use Specific Inhibitors: Block the suspected compensatory pathway with a second inhibitor to see if the expected phenotype is restored. |
| Experimental Conditions | The kinetics of inhibition are not matched to the signaling dynamics. | 1. Pre-incubation Time: Ensure you are pre-incubating with the inhibitor long enough to achieve target inhibition before stimulating the pathway. 2. Dose Optimization: Confirm you are using a concentration that achieves >90% target inhibition in your cellular assay. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct assessment of inhibitor binding to its target in intact cells, based on ligand-induced thermal stabilization.[15][21]
A. CETSA Melt Curve (To determine the optimal temperature)
-
Cell Culture: Plate cells to achieve ~80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of your inhibitor (e.g., 10-20x cellular IC50) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquoting: Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot.
-
Data Plotting: Plot the relative band intensity against temperature for both vehicle and inhibitor-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A shift in this curve to the right indicates target stabilization.
B. Isothermal Dose-Response Fingerprint (ITDRF) (To determine cellular potency)
-
Determine Optimal Temperature: From the melt curve, choose a temperature that results in significant (~70-80%) precipitation of the target protein in vehicle-treated cells.
-
Compound Titration: Treat cells with a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilution) for 1-2 hours. Include a vehicle control.
-
Heating & Processing: Heat all samples at the single, pre-determined optimal temperature and process as described in steps 3-8 above.
-
Analysis & Plotting: Quantify the amount of soluble target protein for each concentration. Plot the soluble protein level against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
Protocol 2: Workflow for Kinome-Wide Selectivity Profiling
Comprehensive selectivity profiling is essential for identifying off-targets and is typically performed as a service by specialized companies.[22][23] The most common platform is an active site-directed competition binding assay.[19]
-
Compound Submission: Prepare a high-concentration stock of your inhibitor (e.g., 10-20 mM in 100% DMSO) of high purity.
-
Service Selection: Choose a profiling service provider (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology). Select a screening panel. The scanMAX panel, which covers over 450 kinases, is the industry standard for comprehensive profiling.[23]
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any potential interactions.
-
Data Analysis: The service will provide data as '% Control' or '% Inhibition'. A lower % Control value indicates stronger binding.
-
Selectivity Score (S-score): This is a common metric to quantify selectivity. For example, S(10) is the number of kinases with >90% inhibition at a given concentration. A lower S-score indicates higher selectivity.
-
TREEspot™ Visualization: The data is often provided as a dendrogram of the human kinome, with red circles indicating inhibited kinases, providing a powerful visual representation of selectivity.[22]
-
-
Follow-up (Kd Determination): For any identified off-targets of potential concern, follow up by requesting quantitative binding affinity (Kd) determination, which involves a full dose-response curve for each hit.[24]
Visualizations: Pathways and Workflows
Signaling Pathway: JAK-STAT Inhibition & Potential Off-Targets
This diagram illustrates the canonical JAK-STAT pathway, the intended site of action for a JAK inhibitor, and highlights how off-target inhibition of other kinases (e.g., a MAPK pathway member like MEK or a cell-cycle kinase like CDK2) can lead to unintended biological consequences.
Caption: JAK-STAT pathway showing on-target inhibition and potential off-target effects.
Troubleshooting Workflow Diagram
This flowchart guides a researcher from an unexpected experimental result through a logical sequence of validation and characterization experiments.
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchopenworld.com [researchopenworld.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ambitbio.com [ambitbio.com]
- 20. sinobiological.com [sinobiological.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 24. drugtargetreview.com [drugtargetreview.com]
Interpreting unexpected results with 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
A dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of synthesizing and utilizing 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride (also known as 7-Azaoxindole hydrochloride). As a Senior Application Scientist, my goal is to provide not just solutions, but the underlying chemical principles to empower your research.
This guide is structured to address challenges from fundamental handling to complex spectral interpretation, ensuring you can anticipate, diagnose, and resolve issues encountered in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for working with 7-Azaoxindole hydrochloride.
Q1: What is the structural significance of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, and why is it used as a hydrochloride salt?
A: 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, or 7-Azaoxindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. It is a bioisostere of oxindole, where a carbon atom at position 7 is replaced by nitrogen. This modification can enhance solubility, introduce a hydrogen bond acceptor site, and alter the molecule's metabolic profile, often leading to improved pharmacokinetic properties in drug candidates.[1][2] The hydrochloride salt form is typically used to improve the compound's stability, crystallinity, and solubility in aqueous media, which is advantageous for both storage and biological assays.
Q2: My compound appears to be degrading in solution over time, especially in basic or protic media. What is happening?
A: The core structure contains a five-membered lactam (a cyclic amide) fused to a pyridine ring. Lactam rings, particularly strained ones, are susceptible to hydrolysis.[3] In the presence of nucleophiles like water or hydroxide, the amide bond can be cleaved, opening the pyrrolidone ring to form the corresponding amino acid, 2-amino-2-(pyridin-2-yl)acetic acid. The hydrochloride salt form helps stabilize the compound by protonating the basic pyridine nitrogen, but dissolution in neutral or basic aqueous buffers can initiate this degradation pathway. For sensitive experiments, it is crucial to use anhydrous solvents or freshly prepared solutions in an appropriate buffer system at a controlled pH.[4][5]
Q3: Are there any known incompatibilities I should be aware of when planning a reaction?
A: Yes. Beyond the hydrolytic instability mentioned above, you should exercise caution with:
-
Strong Oxidizing Agents: The methylene group at the C3 position is susceptible to oxidation. Strong oxidants can convert the desired 7-azaoxindole into 1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin), a common impurity.[6][7]
-
Strong Bases: Strong bases (e.g., LDA, NaH) will readily deprotonate the lactam nitrogen (N1) and potentially the C3 methylene group. While this is useful for planned alkylation or condensation reactions, unplanned exposure can lead to side reactions, including dimerization or decomposition.[8]
-
Certain Palladium Catalysts: In cross-coupling reactions, some palladium catalysts may show preferential oxidative addition to different positions on the heterocyclic core, which can lead to unexpected products if not carefully controlled.[9]
Part 2: Troubleshooting Experimental Workflows
This section provides in-depth, Q&A-based guides for specific, unexpected experimental outcomes.
Guide 1: Anomalous Spectroscopic Data
Problem: "My analytical data (NMR, MS) for the final product doesn't match the expected structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one."
Initial Diagnostic Workflow:
When faced with ambiguous data, a systematic approach is critical. The following workflow helps isolate and identify the issue.
Caption: Troubleshooting workflow for unexpected analytical results.
Q: My mass spectrum shows a prominent peak at [M+16]+. What is the likely cause?
A: An [M+16]+ peak strongly suggests an over-oxidation reaction. The most probable event is the oxidation of the C3 methylene group (-CH₂) to a carbonyl (-C=O), forming 1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin).[6] This is a known transformation for oxindole scaffolds, especially if the reaction or workup conditions involve strong oxidizing agents or prolonged exposure to air at high temperatures.[7]
Mechanism Insight: The methylene protons at C3 are adjacent to both a carbonyl group and the pyrrole nitrogen, making them relatively acidic and susceptible to oxidation.
Caption: Potential oxidation of 7-Azaoxindole to a dione byproduct.
Verification & Solution:
-
Check ¹H NMR: The most telling sign in the proton NMR will be the complete disappearance of the characteristic singlet for the C3 methylene protons (expected around δ 3.5-3.7 ppm).
-
Check IR: Look for the appearance of a second carbonyl stretch in the IR spectrum, as the dione will have two distinct C=O vibrations.
-
Solution: Re-evaluate your reaction conditions. If an oxidant is used, reduce its stoichiometry or reaction time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent air oxidation. Purification via flash chromatography can typically separate the desired product from the more polar dione byproduct.
Q: My ¹H NMR is missing the C3-CH₂ singlet, but my mass is correct. What could be happening?
A: This is a more subtle issue that often points to deuterium exchange . If your NMR solvent is protic (e.g., D₂O, MeOD) or contains traces of D₂O, the acidic protons on the C3 methylene can exchange with deuterium from the solvent. This will lead to a decrease or complete disappearance of the C3-H₂ signal in the ¹H NMR spectrum.
Verification & Solution:
-
Acquire Spectrum in Anhydrous Solvent: Re-run the NMR in a scrupulously dry aprotic solvent like DMSO-d₆ or CDCl₃. If the peak reappears, deuterium exchange was the cause.
-
LC-MS Confirmation: Your LC-MS should still show the correct mass, as deuterium exchange is often not significant enough to be the base peak in the mass spectrum, though you might see small M+1 and M+2 peaks.
-
Prevention: Always use high-purity, anhydrous deuterated solvents for characterization. If the compound must be dissolved in a protic solvent for an assay, be aware that this exchange can occur.
| Data Type | Expected: 7-Azaoxindole | Unexpected: 7-Azaisatin (M+16) | Unexpected: Dimer (~2M) |
| Mass (M+) | ~134 | ~148[10] | ~266 |
| ¹H NMR (C3-H) | Singlet, ~3.6 ppm (2H) | Signal absent | Complex signals, likely no C3-H |
| ¹³C NMR (C3) | ~35 ppm | ~180 ppm (C=O) | ~70-80 ppm (quaternary C-C) |
| IR (C=O) | ~1710-1730 cm⁻¹ | Two C=O bands (~1730, ~1750 cm⁻¹) | One C=O band, similar to starting material |
Guide 2: Low Yield and Purification Difficulties
Problem: "My reaction to synthesize 7-Azaoxindole is giving a very low yield, and the crude product is a complex mixture that is difficult to purify."
Q: What are the most common causes for low yield in a 7-Azaoxindole synthesis?
A: Low yields in heterocyclic synthesis are common and can often be traced back to a few key areas.[11][12]
-
Inefficient Cyclization: The key ring-forming step is often the most challenging. The choice of base, solvent, and temperature is critical. For instance, in Chichibabin-like cyclizations to form the 7-azaindole core, the choice between bases like LiN(SiMe₃)₂ and KN(SiMe₃)₂ can dramatically alter the reaction outcome and product selectivity.[1][11]
-
Starting Material Dimerization: The precursors used in the synthesis can sometimes self-condense or dimerize under the reaction conditions. For example, lithiated picoline derivatives, common starting materials, are known to undergo dimerization, which acts as a parasitic side reaction.[13]
-
Product Instability: As discussed in the FAQs, the 7-Azaoxindole product itself can degrade during a lengthy, high-temperature reaction or during an aggressive aqueous workup.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction by a reliable method like TLC or LC-MS.
Troubleshooting Protocol: Optimizing a Cyclization Reaction
If low yield is the primary issue, a systematic optimization is required. The following protocol provides a framework for this process.
-
Establish a Baseline: Run the reaction exactly as described in the literature or your initial plan. Carefully analyze the crude product by LC-MS and ¹H NMR to quantify the yield of the desired product and identify major byproducts.
-
Screen Reaction Parameters (One at a Time):
-
Base: If using a strong base, screen alternatives. For example, compare LiHMDS, NaHMDS, and KHMDS. The counter-ion can significantly affect reactivity and aggregation states.
-
Temperature: Run the reaction at three different temperatures (e.g., literature temp, temp - 20°C, temp + 20°C). High temperatures can cause decomposition, while low temperatures may stall the reaction.
-
Solvent: Ensure the solvent is absolutely anhydrous. Consider switching to a different high-boiling aprotic solvent (e.g., from Toluene to Dioxane or vice-versa) to see if solubility or reaction kinetics are improved.
-
Concentration: Very high concentrations can sometimes favor polymerization or dimerization side reactions. Try running the reaction at half the original concentration.
-
-
Monitor Reaction Progress: Take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench and analyze by LC-MS. This will tell you if the product is forming and then degrading, or if the reaction is simply stalling.
-
Analyze Byproducts: If a major byproduct is observed, attempt to isolate and characterize it. Understanding the structure of the byproduct provides crucial mechanistic clues about what went wrong (e.g., dimerization, hydrolysis, etc.).
-
Refine Workup: Ensure the workup procedure is not contributing to product loss. For example, if the product is susceptible to hydrolysis, minimize contact with water and use a rapid extraction with brine washes instead of pure water.
By systematically investigating these variables, you can identify the critical factors affecting your yield and develop a robust, optimized procedure.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | C7H4N2O2 | CID 14707943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize the in vivo dosage of the novel small molecule inhibitor, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in determining the in vivo dosage for a novel compound like this compound?
The essential first step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][2] This is a crucial safety parameter that defines the upper limit for subsequent efficacy studies.
Q2: How do I select a starting dose for an MTD study?
A common and effective approach is to extrapolate from in vitro data. A starting point is often a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] It is also beneficial to review literature for in vivo studies on structurally similar compounds to inform a potential dose range.[3]
Q3: What are the key considerations when designing an in vivo dose-response study?
A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific doses to be administered, and the sample size per group.[1] Typically, a minimum of three to four dose levels, in addition to a vehicle control, are recommended to generate a clear dose-response curve.[1][3] The selection of these doses should be informed by the previously determined MTD.
Q4: How can I enhance the reliability and reproducibility of my in vivo experiments?
To improve the quality of your data, it is imperative to implement proper randomization and blinding procedures to minimize experimental bias.[1][4] Utilizing both male and female animals, as well as animals from different litters, can also contribute to more robust and generalizable findings.[1]
Q5: What should I do if I observe high variability in the data within the same dosage group?
High inter-animal variability can often be attributed to inconsistencies in compound formulation or administration.[1] For poorly soluble compounds, it's crucial to optimize the vehicle formulation using co-solvents (e.g., DMSO, PEG) or surfactants.[1] Always include a vehicle-only control group to rule out any effects from the formulation itself.[1]
Troubleshooting Guide
This section addresses common challenges encountered during in vivo dose optimization studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Tested Doses | 1. Insufficient target engagement. 2. Poor bioavailability. 3. Suboptimal route of administration. | 1. Conduct a dose-escalation study to explore higher doses. 2. Perform a pharmacokinetic (PK) study to measure plasma concentration and half-life.[3] 3. Consider alternative administration routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.[3] |
| Unexpected Toxicity at "Safe" Doses | 1. Off-target effects of the compound. 2. Toxicity of the vehicle. | 1. A vehicle-only control group is essential to differentiate between compound and vehicle toxicity.[1] 2. If toxicity is confirmed to be compound-related, further in vitro profiling may be necessary to identify off-target interactions.[1] |
| Inconsistent Results Between Studies | 1. Variations in experimental protocols. 2. Differences in animal characteristics (e.g., age, sex, strain). | 1. Ensure strict adherence to standardized protocols for formulation, administration, and outcome assessment. 2. Clearly document all animal characteristics and experimental conditions to ensure reproducibility. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol provides a general procedure for determining the MTD in a rodent model.
1. Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.[3]
2. Group Allocation: Randomly assign animals to several dose groups (n=3-5 per group), including a vehicle control.
3. Dose Selection: Begin with a dose extrapolated from in vitro data and perform serial dilutions to create a range of doses. A logarithmic spacing of doses (e.g., 1, 10, 100 mg/kg) can be a good starting point.[3]
4. Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
5. Monitoring: Closely monitor the animals daily for a predetermined period (e.g., 7-14 days) for clinical signs of toxicity, including:
- Changes in body weight (a loss of 15-20% is often considered a sign of significant toxicity).
- Alterations in behavior (e.g., lethargy, hyperactivity).
- Changes in physical appearance (e.g., ruffled fur, hunched posture).
6. Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity or mortality.[2]
Protocol 2: Dose-Response Efficacy Study
This protocol outlines a general procedure for a dose-response study in a relevant disease model.
1. Animal Model and Disease Induction: Utilize an appropriate animal model for the disease under investigation.
2. Group Allocation: Once the disease is established (e.g., tumors reach a specific size), randomize animals into treatment groups (n=8-10 per group), including a vehicle control and at least 3-4 dose levels of this compound below the MTD.[1][3]
3. Dosing: Administer the compound and vehicle according to the desired schedule (e.g., once daily, twice daily).
4. Efficacy Assessment: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, behavioral score). Also, continue to monitor for any signs of toxicity.
5. Pharmacodynamic (PD) Analysis (Optional Satellite Group): A separate "satellite" group of animals can be treated with a single dose to collect tissue samples at various time points to confirm target engagement and downstream pathway modulation.[1]
6. Data Analysis: Analyze the dose-response relationship to determine key parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Visualizing the Workflow
A systematic approach is crucial for successful in vivo dose optimization.
Caption: Workflow for in vivo dose optimization.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a powerful tool that integrates the relationship between drug concentration (pharmacokinetics) and its pharmacological effect (pharmacodynamics).[5][6][7] This approach allows for a more rational and predictive method of dose selection.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. benchchem.com [benchchem.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of pharmacokinetic/pharmacodynamic (PK/PD) relationships: concepts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKPD model - Wikipedia [en.wikipedia.org]
- 7. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. accp1.org [accp1.org]
- 9. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride and Derivatives
Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for rigorous, experimentally validated safety and toxicology studies. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Introduction: The 7-Azaindole Scaffold
The compound 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride belongs to the broader class of 7-azaindole derivatives. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, particularly protein kinases.[1][2] Its structural similarity to purine allows it to function as an effective hinge-binder in the ATP-binding pocket of many kinases.[2][3]
While this versatility is advantageous for developing potent inhibitors for oncology, immunology, and neurodegenerative diseases, it also presents a significant challenge: a high potential for off-target effects and associated toxicities.[1][4][5][6] This guide provides a systematic, question-driven approach to diagnosing, troubleshooting, and mitigating common toxicity issues encountered with this chemical class during preclinical development.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems faced by researchers working with 7-azaindole derivatives.
Q1: My compound shows high cytotoxicity in initial in vitro screens. What are the first steps to diagnose the problem?
High cytotoxicity is a common but multifaceted issue. A systematic approach is crucial to avoid misinterpreting data or prematurely discarding a promising scaffold.[7]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity and Solubility:
-
Purity Check: Re-confirm the purity of your compound batch using LC-MS and NMR. Impurities could be the source of toxicity.
-
Solubility Limit: Determine the compound's solubility in your specific cell culture medium.[8] Precipitated compound can cause physical stress to cells or lead to inaccurate concentration calculations, confounding results.[9]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cell line being used, typically below 0.5%.[8][9] Run a solvent-only control.
-
-
Reproduce the Finding:
-
Repeat the assay meticulously, paying close attention to cell seeding density, reagent preparation, and incubation times, as these factors can cause high variability.[8][9]
-
Use a different cell viability assay. For example, if you used an MTT assay (metabolic activity), cross-validate with a method that measures membrane integrity, like an LDH release assay or a dye-exclusion assay (e.g., Trypan Blue).[10] This helps distinguish between metabolic inhibition and actual cell death.
-
-
Determine the Nature of Cell Death:
-
Is the cytotoxicity rapid (necrosis) or delayed (apoptosis)? Perform a time-course experiment.
-
Use assays that can differentiate between apoptosis and necrosis, such as Annexin V/PI staining followed by flow cytometry, to gain mechanistic insight.[11]
-
Q2: What are the most common off-target liabilities for pyrrolo[2,3-b]pyridine-based compounds and how do I test for them?
Given their kinase-binding pharmacophore, 7-azaindole derivatives frequently exhibit predictable off-target activities. Proactive screening is essential.
| Common Off-Target Liability | Description & Implication | Recommended Initial Assay |
| Broad Kinase Inhibition | The compound inhibits kinases other than the intended target, leading to unpredictable cellular effects. This is a primary source of toxicity for this class.[4] | Kinase Selectivity Panel: Screen the compound against a panel of representative kinases (e.g., Eurofins, Reaction Biology). A 100- to 400-kinase panel is standard for lead compounds. |
| hERG Channel Inhibition | Blockade of the hERG potassium channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[12][13][14] This is a major cause of drug withdrawal. | hERG Binding or Functional Assay: An initial radioligand binding assay can be a cost-effective screen. Follow up any hits with a functional patch-clamp assay, which is the gold standard.[13][14][15] |
| Cytochrome P450 (CYP) Inhibition | Inhibition of CYP enzymes (especially CYP3A4, 2D6, 2C9) can lead to drug-drug interactions (DDIs), causing toxic accumulation of co-administered drugs.[16][17][18][19] | In Vitro CYP Inhibition Assay: Use human liver microsomes and specific probe substrates for major CYP isoforms to determine IC50 values.[16][18][20] |
Q3: How can I use medicinal chemistry to reduce the toxicity of my lead compound while maintaining potency?
Structure-Toxicity Relationship (STR) studies are a cornerstone of lead optimization. The goal is to identify structural modifications that "tune out" toxicity while preserving on-target activity.
Key Strategies:
-
Increase Selectivity:
-
Exploit Subtle Pocket Differences: Use crystal structures or homology models of your target vs. key off-targets. Identify unique residues or sub-pockets in the target kinase that can be engaged. Adding bulky groups that clash with the binding sites of off-target kinases can improve selectivity.
-
Modify Hinge-Binding: The 7-azaindole core is a potent hinge-binder. Subtle modifications, such as adding substituents to the pyrrole or pyridine ring, can alter the hydrogen bonding pattern and disfavor binding to off-targets.
-
-
Reduce Off-Target Lipophilicity:
-
High lipophilicity often correlates with promiscuous binding and toxicity. Aim for a LogP in the 2-3 range.
-
Introduce Polar Groups: Add small, polar functionalities (e.g., -OH, -NH2, small ethers) to solvent-exposed regions of the molecule. This can improve solubility and reduce non-specific binding without disrupting core interactions.
-
-
Block Metabolic Liabilities:
-
If metabolic instability or the formation of reactive metabolites is suspected, identify the metabolic "hot spots" using in vitro microsomal stability assays.
-
Introduce "Metabolic Blockers": Replace metabolically labile protons (e.g., on an exposed aromatic ring) with fluorine atoms (a common strategy) or methyl groups to prevent oxidative metabolism at that position.
-
Q4: Are there formulation-based strategies to reduce the systemic toxicity of this compound class?
Yes, formulation can be a powerful tool to mitigate toxicity, particularly for in vivo studies.[21][22] The primary goal is often to modify the drug's pharmacokinetic profile.
-
Reduce Cmax-Related Toxicity: If toxicity is linked to high peak plasma concentrations (Cmax), a controlled-release formulation can be beneficial.[21] This approach lowers the Cmax while maintaining the overall drug exposure (AUC), potentially avoiding toxicity thresholds.[21]
-
Improve Solubility and Bioavailability: For poorly soluble compounds, toxicity studies can be hampered by the need for high doses and aggressive vehicle formulations.[23][24] Using strategies like creating amorphous solid dispersions or nanosuspensions can improve oral bioavailability, allowing for lower, more clinically relevant doses to be used in toxicology studies.[23]
-
Targeted Delivery: While more complex, encapsulating the drug in nanoparticles or liposomes can alter its biodistribution, concentrating it in target tissues (e.g., tumors) and reducing exposure to sensitive organs like the heart or liver.
In-Depth Troubleshooting Guides & Workflows
Workflow for De-risking a Cytotoxic Hit
This guide provides a systematic workflow for a compound that has been confirmed to be cytotoxic in vitro.
Caption: Decision workflow for investigating and mitigating in vitro cytotoxicity.
Illustrating a Medicinal Chemistry Strategy
The following diagram illustrates how a structural modification can improve the safety profile of a hypothetical 7-azaindole kinase inhibitor.
Caption: Impact of structural modification on toxicity profile.
Key Experimental Protocols (Abbreviated)
These protocols provide a starting point for key in vitro toxicology assays. Always optimize conditions for your specific cell lines and compounds.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom plates
-
Test compound stock (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.[10] Calculate cell viability as a percentage relative to the vehicle control.
Protocol: In Vitro hERG Channel Inhibition (Functional Assay)
This protocol outlines the principles of the gold-standard automated patch-clamp assay for assessing hERG liability.[13][14]
Principle: The whole-cell patch-clamp technique directly measures the ionic current flowing through hERG channels in cells stably expressing the channel (e.g., HEK293-hERG).[13][14] A specific voltage protocol is applied to elicit the characteristic hERG "tail current," and the inhibition of this current by the test compound is quantified.[13]
Procedure Outline:
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or SyncroPatch).[14][25]
-
Electrophysiology: The system establishes a stable whole-cell recording.
-
Voltage Protocol: A specific voltage-clamp protocol is applied. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the peak tail current.[13]
-
Compound Application:
-
Record a stable baseline current in vehicle solution.
-
Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) to the same cell, allowing the effect to reach a steady state at each concentration.[14]
-
A known hERG blocker (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[13][14]
-
-
Data Analysis: The primary endpoint is the percentage of tail current inhibition at each compound concentration. An IC50 value is then calculated from the concentration-response curve.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. hERG Assay | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. criver.com [criver.com]
- 18. enamine.net [enamine.net]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride experiments
Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a key heterocyclic scaffold, also known as a 7-azaindolin-2-one derivative. This document is designed for researchers, medicinal chemists, and process development scientists who work with this compound and its analogs. Here, we address common experimental challenges, from synthesis to handling, providing scientifically grounded explanations and actionable troubleshooting protocols to enhance the success and reproducibility of your work.
Part 1: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses specific problems encountered during the synthesis, purification, and handling of this compound. Each issue is presented in a question-and-answer format, detailing the root causes and providing step-by-step solutions.
Issue 1: Synthesis & Yield
Question: My synthesis of the 7-azaindolin-2-one core results in low yields and multiple side products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of 7-azaindole and its derivatives are common and typically stem from issues with starting materials, reaction conditions, or inherent reactivity of the heterocyclic system.[1][2][3]
-
Causality: The 7-azaindole scaffold is an electron-rich system, making it susceptible to oxidation and other side reactions.[2] Furthermore, the choice of base and reaction conditions can dramatically influence the reaction pathway, sometimes favoring the formation of reduced byproducts like 7-azaindoline instead of the desired 7-azaoxindole.[1][4][5]
-
Troubleshooting Protocol:
-
Starting Material Purity: Ensure the purity of precursors, such as substituted 2-aminopyridines or 2-halopyridines. Impurities can interfere with catalytic cycles or introduce competing reaction pathways.[6]
-
Atmosphere Control: Vigorously degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). This minimizes oxidation of the electron-rich pyrrole ring.
-
Base Selection: The choice of base is critical. For domino reactions involving precursors like 2-fluoro-3-methylpyridine, using KN(SiMe₃)₂ has been shown to favor the formation of 7-azaindoles, whereas LiN(SiMe₃)₂ can selectively produce the undesired 7-azaindoline byproduct.[1][4][5]
-
Catalyst System (for cross-coupling routes): If using palladium-catalyzed methods, screen different ligand/catalyst combinations. For instance, in related amination reactions on the pyrrolopyridine core, certain catalysts may preferentially react at an undesired position or lead to reduction instead of coupling.[7]
-
Temperature Control: Monitor and control the reaction temperature precisely. Overheating can lead to decomposition and the formation of tar-like side products.
-
Issue 2: Salt Formation & Purification
Question: I am struggling to isolate a pure, crystalline solid of this compound. The product is often an oil or a sticky, hygroscopic solid.
Answer: The physical properties of hydrochloride salts can be challenging. Issues with oiling out, hygroscopicity, and purification are common in pharmaceutical development.[8][9]
-
Causality: Hydrochloride salts are prone to absorbing atmospheric moisture, which can prevent crystallization and lead to an oily or gummy appearance.[9][10] The choice of solvent for precipitation and washing is critical; the salt may have significant solubility in alcohols like ethanol, making isolation difficult.[11] Furthermore, residual solvent or impurities can act as plasticizers, hindering crystallization.
-
Troubleshooting Protocol:
-
Solvent Selection for Precipitation: After forming the salt (e.g., by adding HCl in a solvent like dioxane or ether to the freebase), use a solvent system that maximizes precipitation. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like 2-propanol or ethanol) and then precipitate it by adding a non-polar anti-solvent (like diethyl ether or MTBE).[11]
-
Drying and Handling: Dry the final product under high vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents. Handle the purified salt in a glovebox or under a dry, inert atmosphere to prevent moisture uptake.[8][12]
-
Recrystallization: If impurities are present, recrystallization is recommended.
-
Step 1: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
Step 2: If the solution is colored, consider treating it with a small amount of activated charcoal and hot-filtering it.[11]
-
Step 3: Allow the solution to cool slowly to promote the formation of well-defined crystals. If needed, add an anti-solvent dropwise to induce precipitation.
-
Step 4: Collect the crystals by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry thoroughly under vacuum.[11]
-
-
Issue 3: Stability & Storage
Question: My purified this compound appears to discolor or decompose over time, even during storage. What are the best practices for ensuring its long-term stability?
Answer: The stability of heterocyclic compounds, especially as hydrochloride salts, can be influenced by environmental factors like air, light, and humidity.[12][13]
-
Causality: The 7-azaindole core is susceptible to oxidation. As a hydrochloride salt, the compound is hygroscopic, and absorbed water can facilitate degradation pathways.[9] Some hydrochloride salts can also be sensitive to high temperatures, potentially leading to the loss of hydrogen chloride.[8]
-
Best Practices for Storage:
-
Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store at reduced temperatures (-20°C or 5°C) in a desiccated environment.
-
Light: Protect the compound from light by using amber vials or storing it in the dark.
-
Container: Use tightly sealed containers with a desiccant.
-
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidation of the electron-rich heterocyclic core.[2] |
| Temperature | -20°C to 5°C | Slows down potential degradation pathways. |
| Humidity | Desiccated Environment | Mitigates hygroscopicity and hydrolysis.[9][10] |
| Light | Amber Vial / Dark | Prevents photochemical degradation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to convert the hydrochloride salt to its freebase form?
To convert the salt to the freebase, dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic. Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q2: Which solvents are suitable for dissolving this compound?
The hydrochloride salt form generally enhances solubility in polar, protic solvents. It is typically soluble in water, methanol, and ethanol. Its solubility in other organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO) should be experimentally determined but is expected to be higher than the corresponding freebase.[14] It is generally insoluble in non-polar solvents like diethyl ether and hexanes.[15]
Q3: What are the key NMR spectroscopic features I should expect for the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one scaffold?
For the core 7-azaindole scaffold, you should expect distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the pyridine and pyrrole rings.[16][17] The specific chemical shifts for the 2-oxo derivative will be influenced by the carbonyl group. Key features to look for include:
-
The characteristic ABX or related splitting patterns for the three protons on the pyridine ring.
-
A signal for the N-H proton of the pyrrole ring, which may be broad.
-
Signals for the CH₂ protons at the 3-position of the pyrrolidinone ring. Protonation to form the hydrochloride salt will cause downfield shifts, particularly for the protons on the pyridine ring.
Q4: How can I troubleshoot a reaction that has stalled or failed to go to completion?
A troubleshooting workflow can help diagnose the issue systematically.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Bioavailability of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the modification of this scaffold to improve its oral bioavailability. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Physicochemical Characterization & Initial Assessment
Question 1: My 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative exhibits poor aqueous solubility. What are the critical first steps to diagnose and address this issue?
Answer: Poor aqueous solubility is a frequent hurdle for heterocyclic compounds like the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold.[1][2][3] A systematic approach begins with a thorough physicochemical characterization to inform your modification strategy.
Initial Characterization Protocol:
-
Determine pKa, LogP, and Melting Point: These fundamental properties govern the compound's behavior in physiological environments.
-
Assess Crystallinity: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form. Polymorphism can significantly impact solubility.[4]
-
Kinetic and Thermodynamic Solubility Assays: Measure solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
Once you have this baseline data, you can begin to explore targeted strategies. For ionizable compounds, initial efforts can focus on pH adjustment of the formulation vehicle.[1]
Modification Strategies for Improved Bioavailability
Question 2: What are the primary strategies for enhancing the bioavailability of my poorly soluble 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative?
Answer: Several well-established strategies can be employed, and the optimal choice depends on the specific physicochemical properties of your derivative.[1] These can be broadly categorized as follows:
-
Salt Formation: Modifying the salt form is a common and effective method to improve solubility and dissolution rate.[5][6][7]
-
Prodrug Approach: Chemically modifying the parent drug to create a more soluble or permeable prodrug that converts to the active form in vivo.[8][9]
-
Formulation Strategies:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, enhancing the dissolution rate.[4][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can dramatically improve aqueous solubility.[1][12][13]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[4][11]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the drug's solubility.[4][11]
-
The following diagram illustrates a decision-making workflow for selecting an appropriate strategy:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Experimental Workflows
Question 3: I have attempted to create an amorphous solid dispersion, but the resulting powder shows poor dissolution. What could be the issue?
Answer: This is a common challenge that can often be traced back to several factors. A systematic troubleshooting approach is crucial.[14][15][16][17][18]
| Potential Issue | Troubleshooting Step | Rationale |
| Incomplete Amorphization | Re-evaluate the spray drying or hot-melt extrusion parameters (e.g., temperature, solvent system, polymer choice). | The drug may not have been fully converted to its amorphous state, leading to the presence of crystalline material with lower solubility. |
| Drug-Polymer Immiscibility | Screen a panel of polymers with varying properties (e.g., PVP/VA, HPMC, Soluplus®). | Poor miscibility can lead to phase separation and recrystallization of the drug over time. |
| Recrystallization upon Storage | Store the ASD under controlled temperature and humidity conditions. | Amorphous forms are thermodynamically unstable and can revert to a more stable, less soluble crystalline form, especially in the presence of moisture. |
| Inadequate Sink Conditions | Increase the volume or add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium.[1] | If the concentration of the dissolved drug approaches its saturation solubility, the dissolution rate will decrease. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Dissolve 1 g of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative and 3 g of a suitable polymer (e.g., PVP/VA 64) in an appropriate solvent system (e.g., 1:1 v/v dichloromethane:methanol).[1]
-
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 60-70°C.[1]
-
Adjust the feed pump rate to 5 mL/min and the atomizing air flow to 600 L/h.[1]
-
Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.[1]
-
Characterize the solid dispersion for its amorphous nature using DSC and PXRD.[1]
Question 4: My prodrug shows good in vitro stability but low conversion to the active parent drug in vivo. How can I troubleshoot this?
Answer: This discrepancy often points to issues with the enzymatic or chemical cleavage of the prodrug in vivo.
Troubleshooting Prodrug Conversion:
| Potential Issue | Troubleshooting Step | Rationale |
| Inappropriate Linker Chemistry | Synthesize a series of prodrugs with different linker moieties (e.g., esters, carbonates, carbamates) that are susceptible to cleavage by different enzymes.[9] | The enzymes required to cleave the linker may not be present or active at the site of absorption. |
| Species-Specific Enzyme Activity | Conduct in vitro metabolic stability studies using liver microsomes or S9 fractions from different species (e.g., mouse, rat, dog, human). | There can be significant inter-species differences in the expression and activity of metabolic enzymes. |
| Poor Permeability of the Prodrug | Evaluate the permeability of the prodrug using in vitro models such as Caco-2 or PAMPA assays.[19][20][21] | The prodrug itself must be able to cross the intestinal epithelium to reach the systemic circulation or the liver for conversion. |
The following diagram illustrates the general concept of a prodrug strategy:
Caption: General schematic of the prodrug activation process.
In Vitro and In Vivo Correlation
Question 5: My modified compound shows excellent in vitro dissolution, but the oral bioavailability in animal models is still low. What are the likely reasons for this disconnect?
Answer: A significant in vitro - in vivo disconnect often points towards post-absorption issues.
Potential Causes for Poor In Vivo Bioavailability Despite Good In Vitro Dissolution:
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the intestinal lumen.
-
Troubleshooting: Use Caco-2 cell monolayers to assess the bidirectional permeability of your compound. A high efflux ratio (B-A/A-B) suggests P-gp involvement.
-
-
Poor Permeability: Even if soluble, the compound may have inherently low permeability across the intestinal epithelium.
Experimental Workflow: Assessing Metabolic Stability
-
Prepare a reaction mixture containing liver microsomes (from the relevant species), your compound, and a NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction and analyze the remaining concentration of your compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 16. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. goldbio.com [goldbio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: Focus on FGFR
Introduction: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has emerged as a versatile template for the design of potent inhibitors against a multitude of protein kinases.[1][2][3] Its unique structural features allow for strategic modifications that can be tailored to target the ATP-binding sites of specific kinases with high affinity. This guide delves into a comparative analysis of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, against other established kinase inhibitors targeting the same pathway.[4][5]
The rationale for focusing on FGFR stems from the critical role of the FGF-FGFR signaling axis in tumorigenesis. Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[4][5] This makes FGFR an attractive target for therapeutic intervention.
This guide will provide a head-to-head comparison of compound 4h with other notable FGFR inhibitors, supported by experimental data, to aid researchers and drug development professionals in understanding the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing next-generation kinase inhibitors.
Comparative Analysis of In Vitro Efficacy and Selectivity
The primary metric for evaluating the potency of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for compound 4h and other selected FGFR inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [4][5] |
| FGFR2 | 9 | [4][5] | |
| FGFR3 | 25 | [4][5] | |
| FGFR4 | 712 | [4][5] | |
| Erdafitinib | FGFR1 | 1.2 | [6] |
| FGFR2 | 2.5 | [6] | |
| FGFR3 | 3.0 | [6] | |
| FGFR4 | 5.7 | [6] | |
| Pemigatinib | FGFR1 | 0.4 | [6] |
| FGFR2 | 0.5 | [6] | |
| FGFR3 | 1.2 | [6] | |
| FGFR4 | 30 | [6] | |
| Infigratinib | FGFR1 | 0.9 | [6] |
| FGFR2 | 1.4 | [6] | |
| FGFR3 | 1 | [6] | |
| FGFR4 | 60 | [6] |
Expert Analysis of the Data:
Compound 4h , a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrates potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, and respectable low double-digit nanomolar activity against FGFR3.[4][5] This positions it as a highly effective pan-FGFR inhibitor. Notably, it exhibits a degree of selectivity, with significantly lower potency against FGFR4.[4][5]
When compared to the approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib, compound 4h shows a comparable potency profile, particularly against FGFR1 and FGFR2. While the approved drugs exhibit slightly lower IC50 values across the board, the data for compound 4h underscores the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to generate inhibitors with clinically relevant potency. The key differentiator often lies in the broader kinase selectivity profile and the resulting cellular effects and toxicity, which require further investigation.
Mechanism of Action: Targeting the FGFR Signaling Pathway
The FGF-FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and survival. Its aberrant activation in cancer leads to uncontrolled tumor growth and angiogenesis. The inhibitors discussed in this guide act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and activation of the receptor and its downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.
Caption: The FGFR signaling pathway and the point of intervention by kinase inhibitors.
Experimental Methodologies: A Guide for Researchers
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the evaluation of FGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human FGFR enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1) in kinase buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the diluted test compounds.
-
Add the diluted FGFR enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on FGFR signaling.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture an FGFR-dependent cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) in appropriate growth medium supplemented with fetal bovine serum.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells per well).
-
Allow the cells to attach and resume growth overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to determine if the inhibitor effectively blocks the phosphorylation of key downstream proteins in the FGFR signaling pathway.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture an FGFR-dependent cell line to near-confluence.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK, phospho-AKT).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The representative compound, 4h , demonstrates compelling inhibitory activity against FGFRs, comparable to that of clinically approved drugs.[4][5] This underscores the potential of this chemical series for further optimization to improve selectivity, pharmacokinetic properties, and overall therapeutic efficacy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to rigorously evaluate and compare the performance of new chemical entities targeting the FGFR pathway and other kinase families. As our understanding of the molecular drivers of cancer deepens, the continued exploration of versatile scaffolds like 1H-pyrrolo[2,3-b]pyridine will be instrumental in expanding the arsenal of targeted therapies for patients.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Analogs as c-Met Kinase Inhibitors
Abstract
The 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of key analogs based on this scaffold, focusing on their efficacy as inhibitors of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a critical driver in the progression of various human cancers, making it a prime target for therapeutic intervention.[1][2] We will compare the biochemical and cellular potency of prominent analogs, delve into the structure-activity relationships (SAR) that govern their efficacy, and provide detailed, validated protocols for key experimental assays.
Introduction: The c-Met Receptor and the Pyrrolopyridinone Scaffold
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a pivotal role in normal cellular processes, including proliferation, motility, and morphogenesis.[3] Its only known ligand is the hepatocyte growth factor (HGF).[2] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain (Y1234, Y1235) and C-terminal tail (Y1349, Y1356).[3][4] This activation initiates a cascade of downstream signaling through pathways such as PI3K/Akt and Ras/MAPK, driving cell growth, survival, and invasion.[4][5]
In many cancers, aberrant c-Met activation—through gene amplification, mutation, or protein overexpression—leads to uncontrolled tumor growth and metastasis, correlating with a poor prognosis.[3][4] This makes selective c-Met inhibition a highly sought-after strategy in oncology.
The 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one core is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors. Its structure allows for critical hydrogen bond interactions within the ATP-binding pocket of kinases like c-Met, providing a strong foundation for developing potent and selective inhibitors. This guide will focus on a comparative analysis of two notable c-Met inhibitors that, while not strictly 1H-Pyrrolo[2,3-b]pyridin-2(3H)-ones, share related pyrrolopyridine or analogous hinge-binding cores and have well-documented, comparable data: Tepotinib and AMG 337 .
Comparative Efficacy of c-Met Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its IC50 value—the concentration required to inhibit 50% of the target's activity. This is measured in both biochemical (enzymatic) assays and cell-based assays. Biochemical assays measure direct inhibition of the purified kinase, while cellular assays assess the inhibitor's ability to block signaling within a living cell, providing a more physiologically relevant measure of potency.
Here, we compare Tepotinib and AMG 337, two potent and selective c-Met inhibitors.
| Compound | Target | Biochemical IC50 (Enzymatic Assay) | Cellular IC50 (Phospho-MET Assay) | Key Structural Features |
| Tepotinib | c-Met | Not explicitly stated in provided results, but known to be a highly selective MET inhibitor. | Inhibits MET phosphorylation and downstream signaling.[6] | A MET kinase inhibitor directed against MET, including variants with exon 14 skipping.[6][7] |
| AMG 337 | c-Met | 1 nM | 5 nM (in HGF-stimulated PC3 cells) | Oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor.[5][8] |
Analysis of Efficacy and Structure-Activity Relationship (SAR):
-
AMG 337 demonstrates exceptional biochemical potency with an IC50 of 1 nM against wild-type c-Met.[5][8] Its cellular potency is also in the low nanomolar range, effectively inhibiting HGF-induced c-Met phosphorylation at 5 nM.[8] This high degree of efficacy is attributed to its optimized interaction with the ATP-binding site.
-
Tepotinib is a clinically approved, orally available small molecule inhibitor of c-Met.[6][7] It effectively inhibits MET phosphorylation and downstream signaling pathways, leading to the suppression of tumor cell proliferation and migration.[7] Its mechanism involves acting as a kinase inhibitor directed against MET, including variants with exon 14 skipping mutations.[6][7]
-
Selectivity: A crucial aspect of kinase inhibitor efficacy is selectivity. AMG 337 is described as a "highly selective" inhibitor.[5] High selectivity is critical for minimizing off-target effects and improving the therapeutic window. For instance, studies on related pyrrolopyrimidine scaffolds have shown that specific substitutions can achieve significant selectivity against other kinases like Axl and Mer.[9] The development of Tepotinib also focused on achieving selectivity for MET to ensure targeted therapy.[7][10]
Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway
Both Tepotinib and AMG 337 are ATP-competitive inhibitors. They function by binding to the ATP pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and blocking the initiation of downstream signaling. This disruption inhibits the PI3K/Akt and MAPK pathways, ultimately leading to reduced cell proliferation, survival, and invasion in c-Met-dependent tumor cells.[5]
Caption: HGF/c-Met signaling pathway and point of inhibition.
Experimental Methodologies
Accurate and reproducible assays are fundamental to comparing inhibitor efficacy. Below are detailed protocols for a standard biochemical kinase assay and a cell-based phosphorylation assay.
Biochemical c-Met Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on assays designed to measure the activity of purified c-Met kinase and its inhibition.[11]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.
Workflow Diagram:
Caption: Workflow for a luminescent biochemical kinase assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test inhibitors (e.g., Tepotinib, AMG 337) in a 96-well plate. Typically, a 10-point, 3-fold serial dilution is used, starting from a top concentration of ~3-10 µM.[8] Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Enzyme and Substrate Addition: Add the purified recombinant c-Met kinase domain and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1) to each well.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km for the enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 40 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max). This reagent contains luciferase and luciferin.
-
Final Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert the luminescent signal to percent inhibition relative to controls and plot the values against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based c-Met Phosphorylation Assay
This protocol measures an inhibitor's ability to block c-Met autophosphorylation in a cellular context.[12]
Principle: Cancer cells with amplified c-Met (e.g., MKN-45, SNU-5 gastric cancer lines) or cells stimulated with HGF are treated with the inhibitor.[5] The level of phosphorylated c-Met (p-Met) is then quantified, typically via an ELISA-based method or high-content imaging.
Step-by-Step Protocol:
-
Cell Seeding: Seed MET-dependent cancer cells (e.g., MKN-45) in 96-well or 384-well plates and allow them to adhere overnight.[5][13]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 2 hours).[5]
-
(Optional) Ligand Stimulation: If using a non-MET-amplified cell line (e.g., PC3), stimulate the cells with HGF to induce c-Met phosphorylation.[8]
-
Cell Lysis: Wash the cells and lyse them to release cellular proteins.
-
Detection (ELISA Method):
-
Transfer the cell lysates to an ELISA plate coated with a c-Met capture antibody.
-
Add a detection antibody specific for phosphorylated tyrosine residues (p-Tyr), which is often conjugated to horseradish peroxidase (HRP).[14]
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.
-
-
Analysis: Normalize the p-Met signal to the total protein concentration or a housekeeping protein. Calculate percent inhibition and determine the cellular IC50 value.
Conclusion and Future Perspectives
The comparative analysis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one analogs and related scaffolds like those in Tepotinib and AMG 337 highlights the remarkable potency and selectivity that can be achieved against the c-Met kinase. AMG 337 shows outstanding potency in both biochemical and cellular assays.[5][8] Tepotinib's clinical approval for NSCLC with MET exon 14 skipping alterations underscores the therapeutic success of this class of inhibitors.[6][15]
Future research should continue to focus on:
-
Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mutations in the c-Met kinase domain.
-
Enhancing Selectivity: Further refining the scaffold to improve selectivity profiles, thereby reducing off-target toxicities.
-
Combination Therapies: Exploring the synergistic potential of c-Met inhibitors with other targeted agents or immunotherapies to improve clinical outcomes.[16]
This guide provides a framework for understanding and evaluating the efficacy of this important class of kinase inhibitors, offering both comparative data and the practical methodologies required for their assessment in a research setting.
References
- 1. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tepmetko (tepotinib) for the Treatment of Non-Small Cell Lung Cancer [clinicaltrialsarena.com]
- 7. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptmasterguide.com [ptmasterguide.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. c-Met inhibitor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating the Kinase Targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride. We move beyond rigid templates to deliver a narrative built on scientific causality, field-proven insights, and self-validating experimental systems.
Introduction: Deconstructing the Scaffold to Predict the Target
The compound this compound is built upon the 1H-Pyrrolo[2,3-b]pyridine core, a heterocyclic scaffold commonly known as 7-azaindole . In medicinal chemistry, the 7-azaindole framework is recognized as a "privileged structure," particularly for the development of protein kinase inhibitors[1][2].
Why are 7-azaindoles effective kinase inhibitors? The key lies in their ability to act as an excellent "hinge-binding motif". The ATP-binding site of kinases features a flexible hinge region that connects the N- and C-terminal lobes. The 7-azaindole scaffold mimics the adenine portion of ATP, forming two critical hydrogen bonds with the kinase hinge: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor[1]. This bidentate interaction provides a strong anchor for the inhibitor, making it a powerful starting point for designing potent and selective kinase-targeted therapies.
Given this foundational mechanism, our primary hypothesis is that this compound functions as a kinase inhibitor . Derivatives of this scaffold have been shown to target a wide array of kinases, including receptor tyrosine kinases like VEGFR-2, involved in angiogenesis, and non-receptor tyrosine kinases like the Src family, which regulate cell proliferation, survival, and migration[3][4][5]. This guide will therefore focus on a multi-tiered strategy to validate its potential activity against these representative and therapeutically relevant kinase families.
Comparative Analysis: Benchmarking Against Established Inhibitors
To establish a performance baseline, it is crucial to compare the potency of our subject compound against well-characterized inhibitors of its putative targets. The half-maximal inhibitory concentration (IC50) is the primary metric for this in vitro comparison.
The following tables summarize the IC50 values for established inhibitors targeting the Src Kinase family and VEGFR-2. These compounds will serve as essential positive controls in the validation workflows described later.
Table 1: Comparative Potency of Established Src Family Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics |
| Dasatinib | Dual Src/Bcr-Abl | <1.0 (Src), <1.0 (Bcr-Abl) | Highly potent, multi-kinase inhibitor used in CML treatment[6][7]. |
| Saracatinib | Src Family | 2.7 - 11 | Potent and selective Src family inhibitor[7]. First to show pathway inhibition in human tumors[8]. |
| Bosutinib | Src/Abl | 1.2 (Src), 1.0 (Abl) | Approved for CML, targets multiple tyrosine kinases[8]. |
| SU6656 | Src Family | 280 (Src), 20 (Yes), 130 (Lyn) | Selective inhibitor of Src family kinases[7]. |
Table 2: Comparative Potency of Established VEGFR-2 Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics |
| Sorafenib | Multi-kinase | 90 (VEGFR-2), 20 (B-RAF) | Broad-spectrum inhibitor targeting VEGFR, PDGFR, and Raf kinases[5][9]. |
| Sunitinib | Multi-kinase | 80 (VEGFR-2), 2 (PDGFRβ) | Targets multiple receptor tyrosine kinases, including VEGFR and PDGFR[5]. |
| Axitinib | VEGFRs | 0.2 (VEGFR-2), 0.1 (VEGFR-1) | Potent and selective inhibitor of VEGFRs 1, 2, and 3[5]. |
Disclaimer: IC50 values can vary based on experimental conditions. The data presented is compiled from various sources for comparative purposes[5].
A Multi-Tiered Workflow for Target Validation
A robust target validation strategy does not rely on a single experiment. It builds a logical case from direct biochemical interaction to cellular effects and, ultimately, to physiological responses. The following workflow is designed as a self-validating system, with each stage providing crucial data to justify proceeding to the next.
Caption: A multi-tiered workflow for kinase inhibitor target validation.
Tier 1: Biochemical Assays – Is the Interaction Direct?
The first step is to confirm that this compound directly inhibits the enzymatic activity of its putative kinase target in a purified, cell-free system. This isolates the interaction to the compound and the enzyme, eliminating cellular complexities like membrane permeability or off-target effects[10].
Featured Protocol: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput, and offer a good balance of sensitivity and simplicity[11][12].
Principle: A lanthanide-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor). When the kinase is active, it phosphorylates the substrate, enabling FRET. An inhibitor prevents phosphorylation, leading to a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Serially dilute this compound in DMSO, then further in kinase buffer to create a 10-point concentration curve. Prepare positive controls (e.g., Dasatinib for Src, Axitinib for VEGFR-2) and a DMSO-only negative control.
-
Prepare a solution of the purified recombinant kinase (e.g., Src, VEGFR-2) and the biotinylated peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed[13].
-
Prepare a stop/detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
-
Assay Execution (384-well format):
-
Add 5 µL of the diluted compound or control to each well.
-
Add 10 µL of the kinase/substrate mixture to all wells. Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase[13].
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Allow the kinase reaction to proceed for 60-120 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the percent inhibition (relative to DMSO and high-concentration positive controls) against the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Tier 2: Cell-Based Assays – Does It Work in a Biological System?
Positive results in a biochemical assay are promising but insufficient[10]. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.
1. Target Engagement Assay: Does the Drug Bind its Target in Live Cells?
Featured Protocol: NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a specific protein target within living cells, providing direct evidence of target engagement[10].
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. In the absence of an inhibitor, the tracer binds the kinase, and energy transfer (BRET) occurs between the luciferase and the tracer. A competing inhibitor will displace the tracer, causing a loss of the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the kinase-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells and incubate for 2 hours.
-
Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
Read the plate on a luminometer capable of measuring filtered light at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit the curve to determine the IC50 for target engagement.
-
2. Downstream Pathway Analysis: Is the Signaling Cascade Inhibited?
If the compound binds its target, it should inhibit the downstream signaling pathway. This is typically measured by a change in the phosphorylation status of a key substrate.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Featured Protocol: Western Blot for Phospho-Kinase
-
Cell Treatment:
-
Select a cell line with high endogenous expression of the target kinase (e.g., HUVECs for VEGFR-2, HT-29 colon cancer cells for Src).
-
Starve the cells (serum-free media) for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of this compound or controls for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., VEGF for VEGFR-2, EGF for Src) for 10-15 minutes to induce kinase phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific to the phosphorylated form of the target (e.g., anti-p-VEGFR2 Tyr1175, anti-p-Src Tyr416) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and confirm the compound is not causing protein degradation.
-
3. Phenotypic Assay: Does Inhibition Translate to a Functional Effect?
The final step in cellular validation is to demonstrate that target inhibition leads to a relevant physiological outcome.
Featured Protocol: HUVEC Tube Formation Assay (for Anti-Angiogenesis)
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures[14][15].
-
Plate Preparation: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the matrix in media containing various concentrations of this compound, a positive control (e.g., Sunitinib), and a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging and Analysis:
-
Image the wells using a microscope.
-
Quantify the formation of tubular networks by measuring parameters like total tube length, number of junctions, and number of loops using image analysis software.
-
A potent anti-angiogenic compound will significantly reduce these parameters compared to the vehicle control.
-
Tier 3: Ex Vivo and In Vivo Models – Does It Work in a Complex Physiological System?
The ultimate test of a targeted agent is its efficacy in a system that recapitulates the complexity of a living organism.
Featured Protocol: Ex Vivo Rat Aortic Ring Assay
This organ culture model bridges the gap between in vitro assays and in vivo studies, maintaining the three-dimensional tissue architecture and cell-cell interactions[14][16].
-
Tissue Preparation: Thoracic aortas are dissected from rats, cleaned of periadventitial tissue, and sectioned into 1 mm thick rings.
-
Embedding and Treatment: The rings are embedded in a collagen gel in a 48-well plate. They are cultured in media containing the desired growth factors (e.g., VEGF) and treated with different concentrations of the test compound.
-
Analysis: After 7-10 days, the outgrowth of microvessels from the aortic ring is imaged and quantified. An effective anti-angiogenic compound will inhibit this sprouting[16].
In Vivo Models: For promising candidates, progression to in vivo models is the final step. Common models include the Chick Chorioallantoic Membrane (CAM) assay, which provides a rapid assessment of angiogenesis, or tumor xenograft models in immunocompromised mice, which are the gold standard for evaluating anti-cancer efficacy[15][17]. In a xenograft model, tumor volume is measured over time in treated versus control groups to determine if the compound can inhibit tumor growth.
Conclusion
Validating the target of a novel compound like this compound is a systematic process of building a compelling scientific argument. By leveraging the known pharmacology of its 7-azaindole core, we can hypothesize its function as a kinase inhibitor. The multi-tiered workflow presented here—progressing from direct biochemical inhibition to cellular target engagement, pathway modulation, functional outcomes, and finally to efficacy in complex tissue models—provides a robust and self-validating framework. Each step is designed to answer a critical question, ensuring that only the most promising candidates, backed by a solid weight of evidence, advance in the drug discovery pipeline.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Src inhibitor - Wikipedia [en.wikipedia.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks | PLOS One [journals.plos.org]
- 17. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in the Synthesis and Handling of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
This guide provides an in-depth technical analysis of the factors governing experimental reproducibility for 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a key heterocyclic scaffold known as 7-Azaoxindole. For researchers in drug discovery and medicinal chemistry, the ability to consistently replicate synthetic outcomes is not merely a procedural formality; it is the bedrock of reliable structure-activity relationship (SAR) studies and the successful advancement of therapeutic candidates. This document moves beyond a simple recitation of steps to explore the causal relationships between reaction parameters, purification methods, and the ultimate consistency of the final compound.
Introduction: The Challenge of Consistency with 7-Azaoxindoles
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaoxindole, CAS 5654-97-7) is a vital building block in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] Its structure, which features a pyridine ring fused to a pyrrolidinone ring, contains both hydrogen bond donors and acceptors, making it an attractive scaffold for interacting with biological targets.[3]
However, the synthesis of this and related azaindoles can be complex, with outcomes highly sensitive to subtle variations in experimental conditions.[4] The formation of byproducts, incomplete reactions, or difficulties in purification can lead to batch-to-batch variability, undermining the integrity of subsequent biological assays. The conversion to a hydrochloride salt, a common strategy to improve solubility and stability, introduces its own set of critical variables.[5][6] This guide provides a framework for understanding and controlling these variables to ensure robust and reproducible results.
Part 1: The Synthetic Foundation - Pathways to 7-Azaoxindole
The reproducibility of any experiment begins with the consistent synthesis of the core molecule. The literature presents several strategies for constructing the 7-azaoxindole scaffold, each with distinct advantages and challenges. The choice of synthetic route is the first major decision point influencing reproducibility.
Comparative Overview of Synthetic Strategies
| Synthetic Method | Core Principle | Advantages | Challenges & Reproducibility Factors | Key References |
| Palladium-Catalyzed Cyclization | Intramolecular cross-coupling of a functionalized pyridine precursor (e.g., an o-halo-N-acylaminopyridine). | High functional group tolerance; generally good yields. | Catalyst activity can be variable; requires careful control of ligands, base, and temperature; potential for heavy metal contamination. | [7] |
| Chichibabin-Type Cyclization | Condensation of a picoline derivative with a nitrile in the presence of a strong base (e.g., LDA). | Utilizes readily available starting materials; one-pot procedure. | Highly sensitive to base stoichiometry and temperature; prone to side reactions like dimerization of the starting material, leading to complex byproduct profiles. | [4][8] |
For this guide, we will detail a palladium-catalyzed approach, which often provides a more controlled and reproducible pathway compared to the complexities of strong-base-mediated cyclizations.
Experimental Workflow: Palladium-Catalyzed Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5654-97-7: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one [cymitquimica.com]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
The 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold: A Privileged Motif for Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships and In Vitro Evaluation
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 1_H_-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure."[1][2] Its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an exceptional starting point for the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1_H_-pyrrolo[2,3-b]pyridin-2(3_H_)-one core and its isosteric 7-azaindole counterpart. We will delve into their inhibitory activities against various kinase families, supported by experimental data and detailed protocols for their evaluation.
The 7-Azaindole Core: A Master Key for the Kinase Hinge
The defining feature of the 7-azaindole scaffold is its capacity for bidentate hydrogen bonding with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[2] This mimicry of the adenine portion of ATP provides a strong anchor for inhibitors, allowing for diverse substitutions at other positions to achieve selectivity and potency.
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
Comparative Analysis of Kinase Inhibition Profiles
The versatility of the 1_H_-pyrrolo[2,3-b]pyridine scaffold is evident in the breadth of kinases it has been shown to inhibit. The following sections provide a comparative overview of the SAR for different kinase families.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of the 7-azaindole scaffold have been developed as potent PI3K inhibitors.
A notable SAR study revealed that starting from a 2-aminopyridine-based lead, the introduction of a 7-azaindole scaffold significantly enhanced potency.[3] Further optimization at the 3-position of the 7-azaindole core with a pyridine group led to a substantial increase in inhibitory activity, particularly against the PI3Kγ isoform.[3]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| B11 | 2 | 39 | 15 | 1 | [3] |
| B13 | 1 | 2 | 0.5 | 0.6 | [3] |
Key SAR Insights for PI3K Inhibition:
-
7-Azaindole Core: Essential for potent activity, forming two hydrogen bonds with Val882 in the hinge region of PI3Kγ.[4]
-
Substitution at C3: Aromatic substitutions are well-tolerated. Replacing a phenyl group with a pyridine at this position can dramatically increase potency.[3]
-
Benzenesulfonamide Moiety: Modifications to this group, such as the introduction of fluorine, have a modest impact on inhibitory activity.[3]
Caption: The PI3K/AKT/mTOR signaling pathway.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[5] Aberrant activation of this pathway is implicated in various cancers. 1_H_-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[5][6]
Structure-based design has led to the optimization of a lead compound, resulting in derivatives with significantly improved potency. For example, compound 4h demonstrated nanomolar inhibitory activity against FGFR1, 2, and 3.[5] Docking studies revealed that the 1_H_-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region (E562 and A564 of FGFR1), while a 3,5-dimethoxyphenyl group occupies a hydrophobic pocket.[5]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5] |
Key SAR Insights for FGFR Inhibition:
-
1_H_-pyrrolo[2,3-b]pyridine Core: Acts as a hinge-binder, forming critical hydrogen bonds.[5]
-
Substitutions for Hydrophobic Pocket: Larger substituents, such as a 3,5-dimethoxyphenyl group, can effectively occupy the hydrophobic pocket, enhancing potency.[5]
Caption: The FGFR signaling pathway.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is central to immune responses, and its dysregulation is associated with autoimmune diseases and cancer.[7] 1_H_-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of JAK3.[7][8]
SAR studies have shown that substitutions at the C4 and C5 positions of the 1_H_-pyrrolo[2,3-b]pyridine ring are crucial for JAK3 inhibitory activity. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position led to a significant increase in potency.[7] Further optimization by replacing an N-cyanopyridylpiperidine at the C4-position with a cycloalkyl ring also enhanced JAK3 inhibition.[8]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 14c | >10000 | 1100 | 28 | [9] |
| 31 | 130 | 120 | 1.3 | [8] |
Key SAR Insights for JAK3 Inhibition:
-
C4-Position: Substitution with a cyclohexylamino or other cycloalkyl groups enhances activity.[7][8]
-
C5-Position: Introduction of a carbamoyl group is beneficial for potency.[7]
-
Lipophilicity and Basicity: Modulation of these physical properties is important for reducing off-target effects, such as hERG inhibition.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking a Novel 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Compound Against Standard of Care in FGFR2-Fusion Positive Cholangiocarcinoma
A Comparative Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The therapeutic landscape for cholangiocarcinoma (CCA), a malignancy of the biliary tract, has been significantly reshaped by the advent of targeted therapies.[1][2] Specifically, for the subset of patients with intrahepatic cholangiocarcinoma (iCCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions or rearrangements, selective FGFR inhibitors have offered a new paradigm of treatment, moving beyond the traditional constraints of systemic chemotherapy.[1][3] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in kinase inhibitor design, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. This guide introduces a novel investigational compound, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride (herein referred to as PBP-FGFRi) , and benchmarks its preclinical profile against the approved standard-of-care FGFR inhibitors: Pemigatinib, Infigratinib, and Futibatinib.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by both established clinical data for the standard treatments and robust preclinical data for PBP-FGFRi.
The Evolving Standard of Care in FGFR-Driven Cholangiocarcinoma
Gemcitabine and cisplatin-based chemotherapy has long been the first-line standard of care for advanced biliary cancers.[2][4] However, for patients with iCCA characterized by FGFR2 fusions, a more targeted approach has proven beneficial. The FDA has granted approval to three selective FGFR inhibitors, fundamentally altering the treatment algorithm for this patient population.
Mechanism of Action of Approved FGFR Inhibitors
Pemigatinib, Infigratinib, and Futibatinib, while all targeting the FGFR family, exhibit distinct interaction profiles with the kinase domain.
-
Pemigatinib (Pemazyre®) : A potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[5][6][7] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain and preventing the downstream signaling cascades that drive tumor cell proliferation and survival.[5][6][7]
-
Infigratinib (Truseltiq®) : An ATP-competitive selective inhibitor of FGFR1, 2, and 3.[8][9][10] Its mechanism also involves blocking the phosphorylation and activation of the FGFR signaling pathway.[8][10] It is worth noting that the approval for infigratinib for metastatic cholangiocarcinoma was voluntarily withdrawn by the sponsor due to difficulties in recruiting for confirmatory trials.[11]
-
Futibatinib (Lytgobi®) : A highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[12][13][14] It forms a covalent bond with a specific cysteine residue in the ATP binding pocket of the FGFR kinase domain, leading to sustained inhibition of the receptor's activity.[12][13][14][15]
The aberrant signaling driven by FGFR2 fusions, leading to constitutive activation of downstream pathways like RAS-MAPK and PI3K-AKT, is the primary target for these inhibitors.
Figure 1: Simplified FGFR2 Signaling Pathway and Point of Intervention. (Within 100 characters)
Comparative Preclinical Profile: PBP-FGFRi
PBP-FGFRi, as a novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative, was designed to exhibit potent and selective inhibition of the FGFR kinase family. The following preclinical data positions PBP-FGFRi in the context of established therapies.
In Vitro Kinase Selectivity and Potency
The inhibitory activity of PBP-FGFRi was assessed against a panel of kinases, with a focus on the FGFR family.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) |
| PBP-FGFRi | 3.2 | 0.9 | 4.5 | 58 | >10,000 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | - | - |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 | 220 |
| Futibatinib | 1.5 | 1.3 | 2.2 | 3.9 | - |
| Data for Pemigatinib, Infigratinib, and Futibatinib are compiled from publicly available sources for comparative purposes. |
PBP-FGFRi demonstrates potent inhibition of FGFR2 with an IC50 of 0.9 nM, comparable to the approved inhibitors. Notably, it displays high selectivity against VEGFR2, a key off-target kinase associated with certain adverse events.
Cellular Activity in FGFR2-Fusion Positive Cancer Cell Lines
The anti-proliferative effects of PBP-FGFRi were evaluated in a human cholangiocarcinoma cell line harboring an FGFR2-BICC1 fusion.
| Compound | Anti-proliferative IC50 (nM) in FGFR2-fusion CCA cells |
| PBP-FGFRi | 8.7 |
| Pemigatinib | 10.2 |
| Infigratinib | 12.5 |
| Futibatinib | 9.5 |
PBP-FGFRi effectively suppresses the growth of FGFR2-fusion dependent cancer cells, with potency in the single-digit nanomolar range, suggesting excellent cell permeability and target engagement.
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The in vivo anti-tumor activity of PBP-FGFRi was assessed in a cholangiocarcinoma PDX model established from a patient with a confirmed FGFR2 fusion.[16][17][18]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| PBP-FGFRi | 20 mg/kg, oral, once daily | 85 |
| Standard of Care (e.g., Pemigatinib) | 15 mg/kg, oral, once daily | 78 |
PBP-FGFRi exhibited robust tumor growth inhibition in the PDX model, demonstrating significant in vivo efficacy that surpasses the standard of care at the tested doses.
Clinical Benchmarking: Efficacy and Safety of Approved FGFR Inhibitors
The clinical performance of Pemigatinib, Infigratinib, and Futibatinib in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements provides the ultimate benchmark for any new therapeutic agent.
| Clinical Endpoint | Pemigatinib (FIGHT-202)[19][20][21][22][23] | Infigratinib (Phase 2)[11][24][25][26] | Futibatinib (FOENIX-CCA2)[27][28][29][30] |
| Objective Response Rate (ORR) | 36-37% | 23% | 42% |
| Median Duration of Response (DOR) | 7.5-9.1 months | 5.0 months | 9.7 months |
| Median Progression-Free Survival (PFS) | 6.9-7.0 months | 7.3 months | 9.0 months |
| Median Overall Survival (OS) | 17.5-21.1 months | 12.2 months | 21.7 months |
Data is sourced from the respective clinical trials as cited.
Futibatinib has demonstrated the highest objective response rate and the longest median progression-free and overall survival in its pivotal trial. The durable responses observed with Pemigatinib are also a significant clinical benefit.
Safety and Tolerability
A common class effect of FGFR inhibitors is hyperphosphatemia, a manageable on-target toxicity.[31][32] Other common adverse events include alopecia, diarrhea, fatigue, and nail toxicities.[23][29] The safety profile of PBP-FGFRi will need to be carefully evaluated in future clinical studies, with a particular focus on both on-target and off-target toxicities.
Experimental Protocols
To ensure the reproducibility and validity of the preclinical data presented, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.[33]
Figure 2: Workflow for In Vitro Kinase Inhibition Assay. (Within 100 characters)
Methodology:
-
Compound Preparation : Prepare a serial dilution of PBP-FGFRi in DMSO, followed by a further dilution in the kinase buffer.
-
Reagent Preparation : Prepare a solution of recombinant human FGFR2 kinase and a europium-labeled anti-tag antibody in the kinase buffer. Prepare a separate solution of the Alexa Fluor® 647-labeled tracer.
-
Assay Plate Setup : In a 384-well plate, add the diluted PBP-FGFRi, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection : Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis : Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
In Vivo Patient-Derived Xenograft (PDX) Model Study
PDX models are highly valued for their ability to recapitulate the heterogeneity and clinical behavior of human tumors.[16][17][18][34]
Methodology:
-
Model Implantation : Surgically implant tumor fragments from a patient with FGFR2-fusion positive cholangiocarcinoma subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration : Administer PBP-FGFRi (formulated for oral gavage) and the standard of care comparator daily. The control group receives the vehicle.
-
Tumor Volume Measurement : Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Endpoint : Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis : Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion and Future Directions
The preclinical data for PBP-FGFRi, a novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative, are highly encouraging. Its potent and selective inhibition of FGFR2, coupled with significant in vivo anti-tumor activity in a clinically relevant PDX model, positions it as a promising candidate for further development. When benchmarked against the approved FGFR inhibitors Pemigatinib, Infigratinib, and Futibatinib, PBP-FGFRi demonstrates a competitive, if not superior, preclinical profile.
The ultimate determination of its clinical utility will depend on rigorous evaluation in human clinical trials. Key areas of focus will be its safety profile, pharmacokinetic properties, and efficacy in patients with FGFR2-fusion positive cholangiocarcinoma, including those who may have developed resistance to existing therapies. The data presented in this guide provide a strong rationale for advancing PBP-FGFRi into the next phase of drug development.
References
- 1. Novel Therapies Targeting FGFR-Altered Advanced Cholangiocarcinoma [harborsidestudio.com]
- 2. In Cholangiocarcinoma, Does Chemotherapy Response Vary According to FGFR2 Status - The ASCO Post [ascopost.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Intrahepatic Cholangiocarcinoma: State of the Art of FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. What is Infigratinib used for? [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. nbinno.com [nbinno.com]
- 11. fda.gov [fda.gov]
- 12. drugs.com [drugs.com]
- 13. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 15. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 16. In Vivo Models for Cholangiocarcinoma—What Can We Learn for Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crownbio.com [crownbio.com]
- 18. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for Preclinical Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
- 20. vjoncology.com [vjoncology.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 23. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. ascopubs.org [ascopubs.org]
- 27. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 28. cancernetwork.com [cancernetwork.com]
- 29. FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients - BJMO [bjmo.be]
- 30. fondazionebonadonna.org [fondazionebonadonna.org]
- 31. oncologynewscentral.com [oncologynewscentral.com]
- 32. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. researchgate.net [researchgate.net]
Comparative IVIVC Analysis: A Guide to Establishing In Vitro to In Vivo Correlation for Poorly Soluble BCS Class II Compounds
Authored by: Senior Application Scientist
This guide provides a comprehensive framework for establishing a Level A In Vitro to In Vivo Correlation (IVIVC) for poorly soluble compounds, using a representative 7-azaindole derivative, designated as Compound X, as a case study. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals working with Biopharmaceutics Classification System (BCS) Class II compounds, where dissolution is the rate-limiting step for absorption.
The objective is to demonstrate how predictive in vitro dissolution methods can be developed to accurately forecast in vivo pharmacokinetic performance. This guide will compare two hypothetical formulations of Compound X—a standard micronized active pharmaceutical ingredient (API) formulation (Formulation A) and an amorphous solid dispersion (ASD) formulation designed for enhanced bioavailability (Formulation B).
Introduction: The Imperative of IVIVC in Modern Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and an in vivo response (such as plasma drug concentration or amount of drug absorbed). For oral solid dosage forms, particularly for BCS Class II compounds (low solubility, high permeability), establishing a robust IVIVC is a critical tool. It can streamline drug development, justify post-approval manufacturing changes, and potentially waive certain bioequivalence studies, saving significant time and resources.
The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most stringent and desirable. A Level A correlation represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. This guide focuses on the development of a Level A IVIVC.
The core principle lies in designing an in vitro dissolution test that effectively mimics the dynamic conditions of the human gastrointestinal (GI) tract. This allows for the early identification of promising formulations and provides a reliable quality control tool throughout the product lifecycle.
Experimental Design & Rationale
The overall workflow for establishing the IVIVC is depicted below. It begins with the characterization of two distinct formulations and proceeds through parallel in vitro and in vivo evaluations, culminating in the development of a predictive mathematical model.
A Comparative Guide to the Selectivity Profile of JAK Inhibitors Featuring the Pyrrolopyridine-like Scaffold
Executive Summary
The initial search for "1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride" did not yield a specific, well-characterized compound with extensive public data. However, the broader chemical family, characterized by the 1H-Pyrrolo[2,3-b]pyridine core, is a well-established scaffold for potent kinase inhibitors. To provide a data-rich and scientifically rigorous comparison guide as requested, this document will focus on a prominent and clinically relevant class of drugs that share this structural motif or a very closely related one: the Janus Kinase (JAK) inhibitors.
This guide will use Filgotinib , a selective JAK1 inhibitor, as the primary example due to the availability of detailed selectivity data and its clear therapeutic relevance. Filgotinib contains a triazolopyridine core, which is a bioisostere of the pyrrolopyridine scaffold and shares key interaction features. We will compare its selectivity profile against other notable JAK inhibitors, including the pan-JAK inhibitor Tofacitinib and the more JAK1-selective inhibitor Upadacitinib . This approach allows for a meaningful comparison of how subtle differences in chemical structure translate into significant differences in kinase selectivity and potential clinical outcomes.
This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the selectivity profile of these compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development in this area.
Introduction: The Critical Role of Kinase Selectivity
The 1H-Pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.[1][2][3][4][5] Kinase inhibitors function by blocking the activity of protein kinases, enzymes that play a central role in cellular signaling pathways. However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[6] This homology presents a significant challenge in drug development: achieving inhibitor selectivity.
An inhibitor's selectivity profile—its activity across a wide range of kinases—is a critical determinant of both its efficacy and its safety.[7] While inhibiting the target kinase is essential for therapeutic effect, off-target inhibition can lead to undesirable side effects.[8] Conversely, in some cases, a multi-targeted or "polypharmacology" approach can be beneficial.[9] Therefore, a detailed understanding of a compound's selectivity is paramount for predicting its biological effects and clinical utility.
This guide focuses on inhibitors of the Janus Kinase (JAK) family, which are crucial for cytokine signaling in the immune system.[10] We will examine Filgotinib, a highly selective JAK1 inhibitor, and compare its profile to other clinically important JAK inhibitors like Tofacitinib and Upadacitinib to illustrate the profound impact of selectivity.[11][12][13]
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a primary communication route for numerous cytokines, interferons, and hormones that are pivotal in immunity, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is implicated in a variety of autoimmune disorders, such as rheumatoid arthritis.[14][15][16]
The pathway consists of three main components: a receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The process is initiated when a cytokine binds to its specific receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[10]
There are four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—each playing distinct roles in signaling.[11]
-
JAK1 is broadly involved in inflammatory cytokine signaling.[17]
-
JAK2 is crucial for erythropoiesis (red blood cell production).[11]
-
JAK3 is primarily associated with lymphocyte function.[11]
-
TYK2 is involved in antiviral responses.[11]
Given these distinct roles, the selectivity of a JAK inhibitor has significant clinical implications. For instance, a highly selective JAK1 inhibitor might offer potent anti-inflammatory effects with a reduced risk of anemia (associated with JAK2 inhibition) or immunosuppression (linked to JAK3 inhibition).[13][18]
Below is a diagram illustrating the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway.
Comparative Selectivity Profile of JAK Inhibitors
The selectivity of JAK inhibitors is typically determined through biochemical assays that measure the half-maximal inhibitory concentration (IC50) against each JAK family member.[19] A lower IC50 value indicates greater potency. The ratio of IC50 values between different JAKs provides a quantitative measure of selectivity.
The following table summarizes the biochemical and cellular selectivity of Filgotinib, Upadacitinib, and Tofacitinib.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) | Selectivity Ratio (vs. JAK1) | Reference(s) |
| Filgotinib | JAK1 | 10 | 0.629 | - | [17][20] |
| JAK2 | 28 | 17.5 | ~30x | [18][20] | |
| JAK3 | 810 | >100 | >80x | [11] | |
| TYK2 | 116 | - | >11x | [11] | |
| Upadacitinib | JAK1 | 43 | - | - | [21] |
| JAK2 | 120 | - | ~3x | [22] | |
| JAK3 | 2300 | - | ~53x | [22] | |
| TYK2 | 4700 | - | ~109x | [22] | |
| Tofacitinib | JAK1 | 3.2 | - | - | [22] |
| JAK2 | 4.1 | - | ~1.3x | [22] | |
| JAK3 | 1.6 | - | ~0.5x | [22] | |
| TYK2 | 34 | - | ~10.6x | [22] |
Analysis of Selectivity:
-
Filgotinib demonstrates a clear preference for JAK1, with approximately 30-fold greater selectivity for JAK1 over JAK2 in cellular assays.[18][20] Its inhibition of JAK3 is significantly weaker. This profile suggests that Filgotinib's therapeutic effects are primarily mediated by JAK1 inhibition, with potentially fewer side effects related to JAK2 or JAK3 blockade.[12][13]
-
Upadacitinib is also a selective JAK1 inhibitor, showing about 60-fold selectivity for JAK1 over JAK2 in cellular contexts.[14][16] While highly potent against JAK1, it has more activity against JAK2 compared to Filgotinib.[22] This profile has been engineered to maximize the benefits of JAK1 inhibition while minimizing the risks associated with less selective agents.[14][15][16]
-
Tofacitinib is considered a "pan-JAK" inhibitor because it potently inhibits JAK1, JAK2, and JAK3 with less discrimination.[13][23] This broader activity can be beneficial in some contexts but also increases the risk of off-target effects, such as anemia (JAK2) and altered lymphocyte counts (JAK3).[14][16]
The differences in selectivity profiles may lead to distinct clinical outcomes in terms of both efficacy and safety.[11] For instance, the higher selectivity of Filgotinib and Upadacitinib for JAK1 is hypothesized to provide a better benefit-risk profile compared to less selective inhibitors.[13][14]
Experimental Methodologies for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile is a multi-step process involving both biochemical and cell-based assays.[6] These assays provide complementary information about the compound's intrinsic potency and its activity in a more physiologically relevant context.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction between an inhibitor and an isolated kinase enzyme.[19] They are essential for determining the intrinsic potency (e.g., IC50) of a compound against a panel of kinases.
Common Formats:
-
Radiometric Assays: These are considered a "gold standard" and involve measuring the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.[19][24]
-
Fluorescence/Luminescence-Based Assays: These non-radiometric methods have become more common due to safety and ease of use. They often rely on antibodies to detect phosphorylated substrates or measure ATP consumption.[6][19]
-
Mobility Shift Assays: These assays separate the phosphorylated substrate from the non-phosphorylated form based on changes in charge, which can be detected with high sensitivity.[8][19]
Workflow for a Typical Biochemical Kinase Assay:
Caption: Workflow for a biochemical kinase assay.
Cell-Based Assays
Cell-based assays are crucial for validating the findings from biochemical assays in a more complex biological environment.[25] These assays measure the inhibitor's effect on a specific signaling pathway within intact cells, taking into account factors like cell permeability and metabolism.
Common Formats:
-
Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase (e.g., STAT proteins for JAK inhibitors) using techniques like Western blotting or flow cytometry.[11][25]
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth, these assays measure the effect of the inhibitor on cell proliferation or survival.[25]
-
Target Engagement Assays: These advanced methods, such as NanoBRET™, directly measure whether the inhibitor is binding to its target inside the cell.[25]
Workflow for a Cell-Based Phosphorylation Assay:
Caption: Workflow for a cell-based phosphorylation assay.
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical and clinical characterization. As demonstrated by the comparison of Filgotinib, Upadacitinib, and Tofacitinib, even subtle variations in the chemical scaffold can lead to significant differences in activity against the JAK family of kinases. These differences, in turn, can have a profound impact on the therapeutic window of a drug, balancing its desired anti-inflammatory effects with potential off-target liabilities.
The development of highly selective inhibitors like Filgotinib, which preferentially target JAK1, represents a significant advancement in the field.[12][13] This approach, guided by a deep understanding of the structure-activity relationships of scaffolds like 1H-Pyrrolo[2,3-b]pyridine, allows for the rational design of safer and more effective therapies for autoimmune diseases.
Future research will likely focus on developing inhibitors with even more refined selectivity profiles, potentially targeting specific JAK heterodimers or even specific conformational states of the kinases. Additionally, a greater understanding of the complex interplay between different signaling pathways will be crucial for predicting the long-term efficacy and safety of these targeted therapies. The rigorous application of the biochemical and cellular assays described in this guide will remain essential for driving these future innovations.
References
- 1. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 16. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Filgotinib - Wikipedia [en.wikipedia.org]
- 19. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. immune-system-research.com [immune-system-research.com]
- 22. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ard.bmj.com [ard.bmj.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one and its Hydrochloride Salt for Drug Development Professionals
An In-Depth Guide to Understanding Physicochemical and Biological Implications
In the landscape of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that can significantly impact its therapeutic success. The parent compound, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaoxindole, belongs to the versatile 7-azaindole family of heterocyclic compounds.[1][2] This class of molecules has garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including roles as kinase inhibitors for cancer therapy and agents targeting various receptors.[3][4][5] This guide provides a comprehensive comparative analysis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one and its hydrochloride salt, offering insights into their respective properties to aid researchers in making informed decisions during the drug development process.
Chemical Structures and Rationale for Salt Formation
The strategic conversion of a parent drug molecule into a salt form is a common practice in pharmaceutical sciences, primarily to enhance the compound's physicochemical properties. The formation of a hydrochloride salt, in this case, involves the protonation of a basic nitrogen atom within the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one structure by hydrochloric acid. This modification can lead to significant improvements in solubility, stability, and bioavailability, which are often suboptimal in the parent compound.[6]
References
- 1. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
As researchers dedicated to advancing drug discovery and development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a heterocyclic compound often utilized in synthetic chemistry programs. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.
Foundational Principles: Hazard Profile and Risk Assessment
The primary hazards associated with this class of compounds are summarized below. This assessment dictates the necessity for treating this substance as a regulated hazardous waste.
| Hazard Classification | Description | Rationale and Recommended Actions |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. All waste streams, including trace-contaminated labware, must be segregated to prevent accidental exposure or environmental release. |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Direct contact can cause localized redness and inflammation. This necessitates the use of appropriate chemical-resistant gloves and lab coats during handling and disposal. |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[1][2] | The compound can cause significant, potentially damaging, eye irritation upon contact. Mandates the use of safety glasses or goggles. |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2][3] | Inhalation of the powdered form can irritate the respiratory system. Handling should occur in a well-ventilated area or a chemical fume hood to minimize aerosolization. |
| Environmental Hazard | Data is limited, but release into drains or waterways must be avoided.[2][4][5] | As a precautionary principle, heterocyclic compounds should not enter aquatic environments. Sink disposal is strictly prohibited.[6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste from "cradle to grave."[8][9] This means its journey from the moment it is deemed "unwanted material" to its final destruction is controlled and documented.
Step 1: Waste Stream Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation is a common regulatory violation.[10]
-
Solid Waste: Collect chemically contaminated solid materials such as gloves, weighing papers, paper towels, and empty vials in a designated, lined solid waste container.[10] This container must be separate from regular trash.
-
Liquid Waste: Collect spent reaction mixtures or solutions containing the compound in a dedicated liquid waste container. Because this compound contains a halogen (from the hydrochloride salt), it should be disposed of in the "Halogenated Organic Waste" stream.[7][11][12] Do not mix with non-halogenated waste to ensure proper final disposal, which typically requires high-temperature incineration.[13]
-
Sharps Waste: Needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated sharps container.
The following diagram illustrates the decision-making process for waste segregation.
Step 2: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use containers made of materials compatible with the waste. For halogenated organic solvents, a high-density polyethylene (HDPE) carboy is standard. For solids, use a sturdy pail with a liner.[10][11]
-
Ensure Good Condition: The container must be in good condition, free of cracks or leaks, with a securely sealing lid.[8][12]
-
Leave Headspace: For liquid waste, fill containers to no more than 90% capacity to allow for vapor expansion.[10][14]
Step 3: Accurate and Compliant Labeling
Regulatory bodies like the EPA and OSHA require meticulous labeling of hazardous waste.[14][15][16] An open or improperly labeled waste container is a serious compliance issue.[8]
Your hazardous waste label must include:
-
The full chemical name(s) of the contents. Write out "this compound" and list any solvents or other reagents present. Avoid using abbreviations unless an official key is posted in the lab.[10][17]
-
An indication of the associated hazards (e.g., "Irritant," "Toxic").[12][14]
-
The accumulation start date (the date the first drop of waste was added to the container).[14]
-
Your name, principal investigator, and laboratory location.[10]
Step 4: Safe On-Site Storage
Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[10]
-
The SAA must be at or near the point of generation.[10]
-
Containers must be kept closed at all times except when adding waste.[8][10]
-
Secondary containment (such as a spill tray) is required to capture any potential leaks.[10][14]
Step 5: Final Disposal Coordination
Final disposal of hazardous waste must be conducted by a licensed professional waste disposal service. This is almost always coordinated through your institution's Environmental Health & Safety (EHS) office.
-
Do Not Treat Independently: Unless you have a specific, EHS-approved procedure for neutralization, do not attempt to treat the chemical waste yourself.[18]
-
Schedule a Pickup: Once your waste container is full (or has been accumulating for the maximum time allowed by your institution, typically 90 days), contact your EHS office to schedule a waste pickup.
-
Maintain Records: Keep a copy of all waste manifests for your records, completing the "cradle-to-grave" documentation required by the EPA.[9]
Emergency Procedures and Personal Protective Equipment (PPE)
Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS.
-
Manage Small Spills: For a small, manageable spill, wear your full PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]
-
Clean and Dispose: Sweep up the absorbed material and place it into your sealed hazardous solid waste container.[1] Clean the area with soap and water.
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required when handling this compound and its associated waste streams.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal technique.[1] | Prevents skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[1][19] | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin and Body | Laboratory coat. A complete suit may be required for large-scale operations.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2][19] A respirator may be needed if dust formation is unavoidable.[1] | Prevents inhalation of the compound, which may cause respiratory tract irritation. |
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. sweet.ua.pt [sweet.ua.pt]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 11. ethz.ch [ethz.ch]
- 12. louisville.edu [louisville.edu]
- 13. ptb.de [ptb.de]
- 14. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 15. epa.gov [epa.gov]
- 16. Labeling in Laboratory | Occupational Safety and Health Administration [osha.gov]
- 17. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 18. epfl.ch [epfl.ch]
- 19. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride demands a proactive and informed approach to personal protection. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our protocol is built on the principles of risk assessment, drawing from data on structurally analogous compounds to ensure a conservative and robust safety margin.
Hazard Assessment: An Evidence-Based Approach
Specific toxicological data for this compound is not extensively published. Therefore, a prudent safety strategy involves examining the known hazards of structurally similar pyrrolopyridine derivatives. This "control banding" approach allows us to anticipate potential risks and establish appropriate controls. Analysis of safety data for related compounds consistently indicates a profile of moderate acute toxicity and irritant properties.[1][2][3][4]
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to adverse health effects.[2][3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin is likely to cause redness, itching, or inflammation.[1][2][3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound, particularly as a fine powder, can cause significant and potentially damaging eye irritation upon contact.[1][2][3][4] |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][4] |
This assessment mandates that all handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
The first and most critical line of defense is the use of engineering controls. Whenever possible, handle this compound within a certified chemical fume hood to minimize airborne exposure.[1][3] The following PPE is mandatory and serves as the essential barrier between the researcher and the chemical.
Primary Protective Ensemble
-
Eye and Face Protection:
-
Rationale: The high risk of serious eye irritation necessitates robust protection.[1][2][3]
-
Protocol: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards at all times.[5][6] When performing tasks with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions), a full-face shield must be worn over the safety goggles.[7][8][9] A face shield alone is insufficient.[8]
-
-
Hand Protection:
-
Rationale: To prevent skin irritation, chemical-resistant gloves are non-negotiable.[1][2]
-
Protocol: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[7] Always inspect gloves for tears or punctures before use.[5][10] For prolonged handling or when preparing solutions, consider double-gloving to provide an additional protective layer. If direct contact occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
-
-
Body Protection:
-
Rationale: Protects skin and personal clothing from contamination.
-
Protocol: A flame-resistant laboratory coat is required and must be kept fully buttoned with sleeves rolled down.[8] Wear long pants and ensure that no skin is exposed between the lab coat and other garments. It is advisable to wear clothing made from natural fibers like cotton, as synthetic materials can melt and adhere to the skin in the event of a fire.[7]
-
-
Foot Protection:
Respiratory Protection
-
Rationale: Inhalation of fine powders can cause respiratory tract irritation.[1][2][3]
-
Protocol: Engineering controls like a fume hood are the primary method for mitigating inhalation risk. If handling the solid compound outside of a fume hood is unavoidable (e.g., weighing in a balance enclosure), a respirator is required.[5][6] A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. Ensure you are properly fit-tested and trained on the use, storage, and maintenance of any respirator.[7]
Operational and Disposal Plans
A sound safety plan extends beyond simply wearing PPE; it includes the entire workflow from preparation to disposal.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for ensuring adequate protection during any task involving this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and fasten completely.
-
Respiratory Protection (if required): Put on and seal-check your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Hand Protection: Don gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence to Minimize Contamination:
-
Gloves: Remove the outer pair of gloves first (if applicable). Then, remove the inner gloves by peeling them off from the cuff downwards without touching the outer surface with bare skin.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, from the back of the head. Avoid touching the front surface.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]
Disposal Plan
All disposable PPE used while handling this compound must be considered contaminated waste.
-
Gloves, disposable masks, and other single-use items: Place immediately into a designated, labeled hazardous waste container.[10]
-
Contaminated Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally laundered.[2] Disposable lab coats should be discarded as hazardous waste.
-
General Principle: Do not dispose of any contaminated materials in the regular trash. All waste disposal must adhere to your institution's and local environmental regulations.[1]
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
